Calcium borate
Description
Structure
2D Structure
Properties
IUPAC Name |
tricalcium;diborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCLHFYFMCKBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Ca3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930103 | |
| Record name | Calcium borate (3/2) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8 | |
| Record name | Calcium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, calcium salt | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H3BO3), calcium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H3BO3), calcium salt (1:?) | |
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| Record name | Boric acid, calcium salt | |
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| Record name | Calcium borate (3/2) | |
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| Record name | Boric acid, calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Orthoboric acid, calcium salt | |
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| Record name | Calcium borate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Calcium Borate Compounds
Solution-Based Precipitation Techniques
Solution-based methods are widely employed for the synthesis of calcium borate (B1201080) due to their ability to produce fine, homogenous particles at relatively low temperatures. These techniques involve the precipitation of calcium borate from a solution containing calcium and boron precursors.
Co-precipitation Synthesis of Nanoparticles
Co-precipitation is a facile and effective method for synthesizing this compound nanoparticles. nih.govscienceopen.com This technique involves dissolving calcium and boron salts in a solvent, followed by the addition of a precipitating agent to induce the formation of insoluble this compound. The resulting precipitate is then typically subjected to thermal treatment to obtain the desired crystalline phase. nih.govscienceopen.com
For instance, ultrafine this compound (CaB₄O₇) nanoparticles can be synthesized using calcium chloride (CaCl₂) and borax (B76245) (Na₂B₄O₇) as precursors in an aqueous solution. nih.gov The process involves dissolving these precursors and a capping agent in deionized water, followed by stirring to ensure a complete reaction. The resulting white precipitate of this compound nanoparticles is then separated by centrifugation, washed, and dried. nih.gov Subsequent annealing at specific temperatures and durations is crucial for the transformation from an amorphous to a crystalline structure. nih.govscienceopen.com
Influence of Reaction Parameters (e.g., Temperature, Time, Concentration)
The properties of the synthesized this compound are highly dependent on the reaction parameters. Key factors include temperature, reaction time, and the concentration of reactants.
Temperature and Time: Annealing temperature and time significantly influence the crystal structure and particle size of this compound. nih.govscienceopen.com For example, in the co-precipitation method, an amorphous structure may be obtained at an annealing temperature of 700°C with a 3-hour duration. nih.govresearchgate.net The transformation to a crystalline structure, specifically the metaborate (B1245444) phase (CaB₂O₄), occurs when the annealing time is extended to 5 hours at the same temperature. nih.govmdpi.com To obtain the tetraborate (B1243019) phase (CaB₄O₇), a higher temperature of 970°C is required. nih.govresearchgate.net As the annealing temperature and time increase, the average particle size of the nanoparticles also tends to increase. nih.govscienceopen.com
Concentration and pH: The concentration of the precursors and the pH of the solution also play a crucial role. In a study using boric acid and calcium carbonate, optimal conditions for synthesizing amorphous this compound with a particle size of 0.1-0.2 µm were found to be a synthesis temperature of 80-100°C, a boric acid to water molar ratio of 0.26-0.42, a calcium carbonate to boric acid molar ratio of 0.09-0.15, and a pH of 5-7. researchgate.netepa.govscientific.net The reaction time for this process was 3 hours. researchgate.netepa.govscientific.net
The following table summarizes the influence of various reaction parameters on the synthesis of this compound:
| Reaction Parameter | Effect on this compound Synthesis |
| Annealing Temperature | Influences the crystalline phase and particle size. Higher temperatures promote the formation of different borate phases (e.g., CaB₂O₄ to CaB₄O₇) and lead to larger particle sizes. nih.govscienceopen.com |
| Annealing Time | Affects the degree of crystallinity. Longer annealing times can initiate the transformation from an amorphous to a crystalline structure. nih.govresearchgate.net |
| Reactant Concentration | The molar ratios of precursors (e.g., boric acid to water, calcium carbonate to boric acid) are critical for obtaining the desired product phase and purity. researchgate.netscientific.net |
| pH | The pH of the reaction medium influences the formation and stability of the this compound product. researchgate.netscientific.net |
| Stirring Speed | Affects the dissolution of reactants and the homogeneity of the final product. sci-hub.se |
| Pressure | In certain synthesis methods, such as those involving CO₂ capture, pressure is a key parameter influencing the reaction efficiency. sci-hub.se |
Role of Capping Agents (e.g., Polyvinyl Pyrrolidone) in Nanoparticle Control
Capping agents are crucial in the synthesis of nanoparticles to control their size and prevent agglomeration. nih.govresearchgate.net Polyvinylpyrrolidone (PVP) is a commonly used capping agent in the co-precipitation synthesis of this compound nanoparticles. nih.govresearchgate.net PVP adsorbs onto the surface of the growing nanoparticles, providing a protective layer that limits further growth and reduces the tendency of particles to clump together. nih.govmdpi.com This steric hindrance is essential for obtaining ultrafine and well-dispersed nanoparticles with a narrow size distribution. nih.gov The use of capping agents like PVP allows for better control over the morphological characteristics of the final product. researchgate.net
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is another solution-based technique used to produce crystalline this compound compounds, often in the form of whiskers or other specific morphologies. scientific.netresearchgate.net This method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. ingentaconnect.comias.ac.in
For instance, this compound whiskers composed of the monoclinic Ca₂B₂O₅·H₂O phase can be synthesized hydrothermally at 180°C for 2 hours using borax, calcium chloride, and sodium hydroxide (B78521) as reactants. scientific.netresearchgate.net The resulting whiskers can have lengths of 50-100 μm and diameters of 1.0-3.0 μm. scientific.netresearchgate.net Another study demonstrated the synthesis of pure priceite (4CaO·5B₂O₃·7H₂O) at 160°C for 4 hours with a specific molar ratio of boric acid to calcium hydroxide. ingentaconnect.com The hydrothermal method can also be used to synthesize hydrated calcium hexaborates, with ideal conditions identified as 100°C with specific molar ratios of boric acid to water and calcium oxide to boric acid. researchgate.net
The following table outlines findings from various hydrothermal synthesis studies of this compound:
| This compound Phase | Synthesis Conditions | Reactants | Resulting Morphology |
| Ca₂B₂O₅·H₂O | 180°C for 2 hours | Borax, Calcium Chloride, Sodium Hydroxide | Single crystalline whiskers (50-100 μm length, 1.0-3.0 μm diameter) scientific.netresearchgate.net |
| Priceite (4CaO·5B₂O₃·7H₂O) | 160°C for 4 hours | Boric Acid, Calcium Hydroxide | Stable white powder ingentaconnect.com |
| Hydrated Calcium Hexaborate | 100°C | Boric Acid, Calcium Oxide, Water | Not specified researchgate.net |
| Thorn-like Ca₂B₂O₅·H₂O | Low temperature | Boric Acid, Calcium Hydroxide | Thorn-like polycrystalline microspheres with nano-sized slices ias.ac.in |
Sol-Gel Processing for Amorphous and Crystalline Phases
The sol-gel method is a versatile wet-chemical technique for producing both amorphous and crystalline this compound materials. This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. Typically, it uses metal alkoxides or metal salts as precursors.
In the synthesis of borate bioactive glasses, a sol-gel process can be employed using boric acid and a calcium source like calcium chloride (CaCl₂) or calcium methoxyethoxide. nih.gov The process involves dissolving the precursors, aging the solution to form a gel, followed by drying and calcination at specific temperatures. nih.govmdpi.com The final state of the material, whether amorphous or crystalline, is highly dependent on the calcination temperature and the chemical composition. nih.govmdpi.com For example, in one study, borate-based bioactive glass powders remained amorphous when calcined below 450°C but crystallized at higher temperatures. rsc.org The use of different calcium precursors can also influence the crystallization behavior. nih.gov A modified sol-gel method using polyvinyl alcohol (PVA) as a polymeric substrate has been developed to synthesize mesoporous borate-based bioactive glasses. mdpi.com
Solid-State Reaction Techniques
Solid-state reaction, also known as the ceramic method, is a conventional approach for preparing bulk this compound materials. nih.gov This technique involves mixing the solid reactants, typically oxides or carbonates, in stoichiometric proportions and then heating them at high temperatures to induce a chemical reaction in the solid state. jspae.comscielo.br
While this method is straightforward and cost-effective, it often requires high sintering temperatures and can result in products with poor homogeneity and larger grain sizes compared to solution-based techniques. nih.govjspae.com For example, the synthesis of Ca₃Gd₂(BO₃)₄:Dy³⁺ phosphors has been achieved through a solid-state reaction method involving mixing the constituent components and subjecting them to high temperatures in a furnace. jspae.com Similarly, calcium tetraborate (CaB₄O₇) has been synthesized by a solid-state reaction at temperatures ranging from 800°C to 900°C. researchgate.net A study also demonstrated a novel single-stage thermal process for synthesizing Yttrium this compound (Y₂CaB₁₀O₁₉) via a solid-state reaction, which reduces the time and cost compared to multi-stage heating processes. ijcm.ir Another approach involves the pyrolysis of calcium fructoborate to produce high-purity CaB₂O₄. scielo.br
Conventional High-Temperature Solid-State Reactions
Conventional high-temperature solid-state reactions are a cornerstone for producing polycrystalline this compound powders. This method involves the intimate mixing of precursor materials and subsequent heating to high temperatures to induce a chemical reaction and formation of the desired compound.
One-Step Thermal Processes for Compound Formation
In its most straightforward form, the solid-state synthesis of calcium borates can be achieved through a single-step thermal process. This involves heating a stoichiometric mixture of raw materials to a specific temperature to facilitate the reaction. For instance, yttrium this compound (YCB), a compound with nonlinear optical properties, has been synthesized using a single-stage thermal process, which is noted for its time and cost efficiency compared to multi-stage methods. ijcm.ir Similarly, dysprosium-doped calcium gadolinium borate phosphors are synthesized by mixing the constituent components in the correct stoichiometric proportions and subjecting them to a high-temperature furnace. jspae.com This method is considered less time-consuming and cost-effective. jspae.com The synthesis of this compound for use as a non-polluting flux in ceramic decoration materials also utilizes a one-step process with boric acid and calcium carbonate as precursors. scientific.net
A study on the synthesis of calcium tetraborate (CaB4O7) investigated a temperature range of 800°C to 900°C. researchgate.net The process involved using ammonium (B1175870) tetraborate tetrahydrate as the boron source. researchgate.net Another simplified method involves the pyrolysis of calcium fructoborate at moderate temperatures, which yields finely divided this compound powder. scielo.br
Table 1: Examples of One-Step Thermal Processes for this compound Synthesis
| Target Compound | Precursors | Temperature | Notes |
| Yttrium this compound (YCB) | Not specified | Not specified | Developed as a time and cost-efficient alternative to multi-stage processes. ijcm.ir |
| Dysprosium-doped Calcium Gadolinium Borate | Calcium Carbonate, Gadolinium Oxide, Boric Acid, Dysprosium Oxide | High Temperature | A cost-effective and less time-consuming method. jspae.com |
| This compound (for ceramic flux) | Boric Acid, Calcium Carbonate | 80-100°C | Reaction time is 3 hours with a specific pH range of 5-7. researchgate.net |
| Calcium Tetraborate (CaB4O7) | Ammonium tetraborate tetrahydrate, Calcium Carbonate | 840°C | Optimum temperature to form the desired phase. researchgate.net |
| This compound (CaB2O4) | Calcium fructoborate | 550-600°C | A simple pyrolysis method. scielo.br |
Multi-Stage Heat Treatment Protocols for Phase Purity and Crystallinity
To achieve higher phase purity and improved crystallinity, multi-stage heat treatment protocols are often employed. These methods involve several cycles of heating and grinding to ensure complete reaction and the formation of a homogenous, well-defined crystal structure.
For the synthesis of Ca3RE2(BO3)4 (where RE = Y, Gd, Nd), a multi-step heating process is used. mdpi.com The stoichiometric mixture of reagents is heated to 110°C, 230°C, 450°C, and 750°C, with a 10-hour hold at each temperature. mdpi.com This is followed by fine grinding of the obtained material. mdpi.com Similarly, the preparation of GdCa4O(BO3)3 (GCOB) involves heating the mixture at 950°C, followed by cooling, grinding, and a second heating at 1150°C for 20 hours. acs.org
The synthesis of La2CaB10O19 (LCB) also utilizes a multi-stage approach, where the precursor mixture is heated at 450°C for 10 hours and then at 930°C for at least 24 hours, with grinding between each heating step. acs.org This repeated heat treatment is continued until no further changes are observed in the X-ray powder diffraction pattern, indicating the formation of a single-phase powder. acs.org To enhance phase purity and crystallinity in the synthesis of calcium tetraborate, a heat treatment process is introduced after the initial high-temperature solid-state reaction. researchgate.net Post-deposition annealing is a common practice to transform amorphous phases into more stable crystalline compounds and increase crystallinity. mdpi.com
Table 2: Examples of Multi-Stage Heat Treatment Protocols
| Target Compound | Precursor Materials | Heat Treatment Protocol | Purpose |
| Ca3RE2(BO3)4 (RE = Y, Gd, Nd) | CaCO3, RE2O3, B2O3 | Heated to 110°C, 230°C, 450°C, and 750°C (10h at each temp), followed by grinding. mdpi.com | Compound formation. mdpi.com |
| GdCa4O(BO3)3 (GCOB) | Gd2O3, CaCO3, B2O3 | Heated at 950°C, cooled and ground, then heated again at 1150°C for 20h. acs.org | To prepare the compound for crystal growth. acs.org |
| La2CaB10O19 (LCB) | La2O3, CaCO3, H3BO3 | Heated at 450°C for 10h, then at 930°C for at least 24h, with intermediate grinding. acs.org | To obtain a single-phase powder. acs.org |
| Calcium Tetraborate | Not specified | High-temperature solid-state reaction followed by a heat treatment process. researchgate.net | To enhance phase purity and crystallinity. researchgate.net |
Mechanochemically Activated Solid-State Synthesis
Mechanochemically activated solid-state synthesis is a technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in solid materials. This method can lead to the formation of desired compounds at lower temperatures and with shorter reaction times compared to conventional solid-state reactions.
One study focused on the synthesis of boron-substituted tricalcium phosphate (B84403) (B-TCP) via solid-state synthesis with mechano-activation. mdpi.com This approach, which used raw precursors without a preliminary wet precipitation step, resulted in the formation of the primary phase of β-TCP. mdpi.comnih.gov The synthesis of urea (B33335) calcium tetrahydridoborate compositions has also been achieved through mechanochemical methods. au.dkfigshare.com This technique can be beneficial for producing monophase B-TCP powders. mdpi.com The process involves the solid-state synthesis of mechano-activated powders. mdpi.com
Crystal Growth Methodologies for this compound Single Crystals
For applications in fields like nonlinear optics and laser technology, large, high-quality single crystals of this compound are required. Melt growth techniques are the primary methods used to produce these single crystals.
Melt Growth Techniques (e.g., Czochralski, Bridgman)
The Czochralski and Bridgman methods are two prominent melt growth techniques used for growing large single crystals of various materials, including calcium borates. Both methods involve the solidification of a molten material under controlled conditions.
The Czochralski (CZ) method involves pulling a seed crystal from a melt of the material. mdpi.comacs.orgresearchgate.netscispace.com This technique is widely used for the industrial production of large, optical-quality single crystals suitable for laser applications. mdpi.com Several this compound compounds, including Ca3RE2(BO3)4 (RE = Y, Gd, Nd), calcium metaborate (CaB2O4), and GdCa4O(BO3)3, have been successfully grown using the Czochralski method. mdpi.comacs.orgresearchgate.net The process is typically carried out in an inert or oxygen-containing atmosphere using iridium or platinum crucibles. mdpi.comscispace.com
The Bridgman method involves the directional solidification of a molten material in a crucible that is passed through a temperature gradient. researchgate.netmdpi.com This technique is effective for growing large-aperture yttrium calcium oxyborate (YCOB) crystals. researchgate.net Modified Bridgman methods have been used to grow large YCOB crystals with diameters up to 3-4 inches. researchgate.netmdpi.com This process is considered promising for producing high-quality crystals with improved physical properties. researchgate.net
Growth from Near-Stoichiometric Melts
Growing crystals from a near-stoichiometric melt is a common practice in melt growth techniques. This involves using a melt composition that is very close to the ideal chemical formula of the desired crystal.
For example, single crystals of La2CaB10O19 have been grown from a melt that is close to the stoichiometric composition. acs.orgresearchgate.net This approach has proven successful in producing crystals with desirable properties for nonlinear optical applications. acs.org In some cases, a slight excess of one of the components, such as a 30 mol % excess of CaB4O7 for the growth of LCB crystals, is used to facilitate the growth process. acs.org The growth of large yttrium calcium oxyborate (YCOB) crystals via the Bridgman method also utilizes stoichiometric feed materials. researchgate.net
Orientation Relationships between Crystallographic and Physical Axes
For monoclinic this compound crystals, such as those in the ReCa₄O(BO₃)₃ (ReCOB) family, understanding the relationship between the crystallographic and physical axes is crucial for characterizing their properties. mdpi.com These crystals belong to the monoclinic biaxial crystal system, which gives rise to three distinct orientation systems: crystallographic, optical, and physical. mdpi.com
The crystallographic axes are defined by the crystal's unit cell, while the physical axes form a right-hand orthogonal system used for standardized measurements, such as those for piezoelectricity. mdpi.comnumberanalytics.com According to the IEEE Standard on Piezoelectricity, the physical Y-axis is aligned parallel to the crystallographic b-axis, and the physical Z-axis is parallel to the crystallographic c-axis. The physical X-axis is then established perpendicular to both the Y and Z axes to complete the orthogonal set. mdpi.com
The initial step in orienting the crystal involves identifying specific crystallographic faces using X-ray analysis. For YCOB (Yttrium Calcium Oxyborate) crystals, for instance, the (010), (201), and (101) faces are verified due to their strong diffraction peaks. From these, the crystallographic axes (a, b, and c) can be determined. Subsequently, the physical axes are established based on the IEEE standards. mdpi.com
A detailed examination of the thermal expansion of Nd(Ca₁₋ₓSrₓ)₄O(BO₃)₃ solid solutions reveals that the structures exhibit maximum expansion along the α₃₃ axis of the thermal expansion tensor. This axis is closely aligned with the c-axis of the crystal structure. mdpi.com
Flux Growth Methods
The flux growth method is a technique used to grow single crystals from a molten solvent, known as a flux, at high temperatures. This method is particularly useful for materials that melt incongruently or have high vapor pressures, as it allows for crystallization at temperatures below the melting point of the solute. core.ac.ukdtic.mil However, a challenge with borate melts is their tendency to form glassy products. core.ac.uk
Spontaneous Crystallization from Molten Fluxes
Spontaneous crystallization from a molten flux involves dissolving the constituent materials in a suitable flux at a high temperature and then slowly cooling the solution to induce nucleation and growth of crystals.
CaCl₂ Flux: Single crystals of Ca₂BO₃Cl have been successfully grown from a calcium chloride (CaCl₂) flux at approximately 800°C. researchgate.net
Bi₂O₃-B₂O₃ Flux: Transparent and light yellowish crystals of GaBO₃ have been grown using a Bi₂O₃-3B₂O₃ solvent. semanticscholar.orgmdpi.comresearchgate.net The process involves heating a mixture of Ga₂O₃, Bi₂O₃, and B₂O₃ to 1000°C, followed by a slow cooling ramp from 850°C to 700°C at a rate of 3°C/h. mdpi.comresearchgate.net Key experimental considerations to obtain pure GaBO₃ crystals include the ratio of GaBO₃ to the Bi₂O₃-3B₂O₃ flux and the annealing procedure. Insufficient flux or an improper annealing process can lead to the formation of a secondary phase, while too much flux can result in a glassy formation due to the high viscosity of B₂O₃. mdpi.com Copper oxyborate single crystals with a ludwigite structure have also been grown from fluxes containing Bi₂O₃. researcher.life
CaO-Li₂O-B₂O₃ Flux: Erbium-ytterbium codoped lanthanum this compound crystals (Er³⁺:Yb³⁺:La₂CaB₁₀O₁₉) have been grown using a CaO-Li₂O-B₂O₃ flux system. researchgate.net
Top-Seeded Solution Growth
Top-seeded solution growth (TSSG) is a refinement of the flux method where a seed crystal is introduced into the saturated solution to initiate and control crystal growth. This technique is often employed to produce large, high-quality single crystals.
CaO-Li₂O-B₂O₃ System: Large single crystals of La₂CaB₁₀O₁₉ (LCB), measuring up to 55 × 35 × 25 mm³, have been grown using the TSSG method. bohrium.comhalide-crylink.combohrium.com This method has also been successfully applied to grow Praseodymium-doped LCB (Pr:La₂CaB₁₀O₁₉) and Cerium-doped LCB (Ce³⁺:LCB) crystals from a CaO-Li₂O-B₂O₃ flux system at around 980°C. halide-crylink.comresearching.cn For Ce³⁺:LCB, the molar ratio of the starting materials was Ce₂O₃:La₂O₃:CaCO₃:Li₂CO₃:H₃BO₃ = 0.03:0.97:2.00:2.30:28.00. researching.cn The mixture was sintered at 950°C for 20 hours and then melted at 1020°C in a platinum crucible. researching.cn
Control of Flux Inclusions and Growth Temperature
The quality of crystals grown by flux methods is highly dependent on controlling experimental parameters to minimize defects such as flux inclusions.
The temperature profile, including the rate of cooling and the temperature at which growth is initiated, is a critical factor. frontiersin.org For the growth of β-BaB₂O₄ crystals from a pure NaCl flux, maintaining specific thermal field conditions and a slow cooling rate of not more than 3°C per day is crucial to prevent inclusions. google.com
In the growth of GaBO₃ from a Bi₂O₃-B₂O₃ flux, the temperature is slowly cooled from an initial crystallization temperature of 850°C to a final temperature of 700°C. mdpi.comresearchgate.net The furnace is then turned off to allow for slow cooling to room temperature, and the flux attached to the crystals is dissolved using nitric acid and hot water. mdpi.com
The composition of the flux itself also plays a significant role. The addition of Bi₂O₃ to a boron-calcium frit can reduce the softening point and viscosity, which can be beneficial for achieving good glaze coverage on products. d-nb.info
Advanced Structural Characterization and Analysis
X-ray Diffraction (XRD) Studies
X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique for characterizing crystalline materials. scirp.org It is widely used to identify the various crystalline forms (phases) of calcium borate (B1201080), assess their degree of crystallinity, and perform detailed structural analysis. scirp.orgucmerced.edu The diffraction pattern, a fingerprint of a specific crystalline phase, is generated by the interaction of X-rays with the regular, three-dimensional arrangement of atoms in a crystal. malvernpanalytical.com
Phase Identification and Crystallinity Determination
XRD is the primary method for identifying the specific phases of calcium borate present in a sample. malvernpanalytical.com For instance, studies on synthesized this compound nanoparticles have used XRD to confirm the formation of the compound and to identify distinct phases such as calcium metaborate (B1245444) (CaB₂O₄) and calcium tetraborate (B1243019) (CaB₄O₇) that develop under different thermal conditions. scienceopen.commdpi.comnih.govnih.gov
The technique is also crucial for determining whether a sample is crystalline or amorphous. ucmerced.edu In the synthesis of this compound, initial precipitates are often amorphous, which is characterized by the absence of sharp peaks in the XRD pattern. nih.govresearchgate.net Upon thermal treatment, these amorphous materials can transform into crystalline structures, indicated by the appearance of well-defined diffraction peaks. researchgate.net For example, some studies have shown that synthesized this compound remains amorphous up to 700°C, with crystalline phases beginning to emerge at temperatures of 750°C or higher. nih.govresearchgate.net The presence of multiple crystalline phases in a single sample can also be identified, even when diffraction peaks overlap. shimadzu.com
Structural Refinement through Rietveld Analysis
The Rietveld method is a sophisticated analytical procedure applied to powder diffraction data to refine the crystal structure of materials. shimadzu.commdpi-res.com This technique involves fitting a calculated diffraction pattern to the entire measured experimental pattern, allowing for the precise determination of structural parameters such as lattice constants, atomic positions, and bond angles. scirp.orgshimadzu.com
Rietveld analysis has been successfully employed to refine the structures of various this compound compounds. For the hydrated this compound, priceite (Ca₂B₅O₇(OH)₅·H₂O), the Rietveld method was used to refine its monoclinic structure from synchrotron powder X-ray diffraction data. arizona.edu Similarly, the analysis confirmed the monoclinic structure of calcium hexaborates and was used to refine the high-temperature α-Ca₂B₂O₅ phase, revealing orientational disorder of the B₂O₅ pyroborate groups. researchgate.net The accuracy of the refinement is often judged by agreement indices like Rwp and Chi², where lower values indicate a better fit between the calculated and observed patterns. shimadzu.com
Single Crystal X-ray Diffraction for Precise Atomic Arrangements
For an unambiguous determination of a crystal structure, single-crystal X-ray diffraction provides the most precise atomic arrangements. This technique, applied to a single, high-quality crystal, yields detailed information on unit-cell dimensions, space group symmetry, and the exact coordinates of each atom within the crystal lattice.
The structure of a new this compound, CaB₆O₁₀, was determined using single-crystal X-ray analysis. researchgate.netiaea.org This study revealed that it crystallizes in the monoclinic space group P2₁/c and possesses a unique three-dimensional network of borate groups. researchgate.netiaea.org Another example is the synthetic hydrated this compound gowerite (Ca[B₅O₈(OH)][B(OH)₃]·3H₂O), whose complex structure was elucidated using single-crystal XRD data. geoscienceworld.org The analysis identified the locations of hydrogen atoms and detailed the arrangement of borate rings and calcium coordination polyhedra. geoscienceworld.org
Table 1: Crystallographic Data for Select this compound Compounds from Single-Crystal XRD
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit-Cell Parameters |
|---|---|---|---|---|
| Calcium Hexaborate | CaB₆O₁₀ | Monoclinic | P2₁/c | a = 9.799(1) Å, b = 8.705(1) Å, c = 9.067(1) Å, β = 116.65(1)° |
| Priceite | Ca₂B₅O₇(OH)₅·H₂O | Monoclinic | P2₁/c | a = 11.623(1) Å, b = 6.976(1) Å, c = 12.350(1) Å, β = 110.70(1)° |
| Gowerite | Ca[B₅O₈(OH)][B(OH)₃]·3H₂O | Monoclinic | P2₁/a | a = 12.872(4) Å, b = 16.326(4) Å, c = 6.5634(18) Å, β = 121.319(3)° |
This table presents data derived from single-crystal X-ray diffraction studies. arizona.eduresearchgate.netiaea.orggeoscienceworld.org
Investigation of Amorphous to Crystalline Transformations
XRD is an indispensable tool for monitoring the transformation of amorphous materials into crystalline solids, a process often induced by annealing. researchgate.net By taking diffraction patterns at various stages of heat treatment, researchers can map the conditions under which crystallization begins and identify the resulting crystalline phases.
In the synthesis of this compound nanoparticles, the material as-precipitated is typically amorphous. nih.govresearchgate.net XRD studies show that this amorphous structure can be retained up to certain temperatures and annealing times. nih.govresearchgate.net For instance, at a fixed annealing time of 2 hours, the crystalline structure of this compound started to form at 750°C, while the sample remained amorphous at 700°C. nih.govresearchgate.net However, by extending the annealing time, the transformation can occur at lower temperatures. One study found that at 700°C, the amorphous-to-crystalline transition began after 5 hours of annealing. scienceopen.commdpi.comnih.gov These studies demonstrate that both temperature and time are critical parameters governing the crystallization of this compound. scienceopen.commdpi.com
Table 2: Effect of Annealing on the Crystallinity of this compound
| Annealing Temperature (°C) | Annealing Time (h) | Resulting Phase |
|---|---|---|
| 700 | 2 | Amorphous |
| 700 | 3 | Amorphous |
| 700 | 5 | Crystalline (CaB₂O₄) |
| 750 | 2 | Crystalline (CaB₂O₄) |
| 900 | 2 | Crystalline (CaB₂O₄) |
| 970 | 2 | Crystalline (CaB₄O₇) |
This table summarizes findings on the transformation of amorphous this compound to crystalline phases under different annealing conditions as identified by XRD. scienceopen.commdpi.comnih.govresearchgate.net
Electron Microscopy Techniques
Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), offer direct visualization of materials at the nanoscale, providing invaluable information that complements the structural data from XRD. nanocomposix.com
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution
TEM is a high-resolution imaging technique used to directly observe the size, shape (morphology), and size distribution of nanoparticles. nanocomposix.com In the study of this compound, TEM analysis has been crucial for characterizing synthesized nanoparticles. scienceopen.commdpi.com
Research has shown that this compound nanoparticles often have a spherical shape with a relatively uniform distribution. researchgate.net TEM imaging revealed that the average particle size is directly influenced by the annealing temperature and duration. scienceopen.commdpi.comresearchgate.net For example, initial precipitates and samples annealed at 700°C for 2 hours exhibited an average particle size of 6 nm. mdpi.comresearchgate.net As the annealing temperature and time increased, the average particle size grew, reaching up to 15 nm for samples annealed at 800°C for 5 hours. researchgate.net This size increase is attributed to the fusion of neighboring particles. researchgate.net In other preparations, TEM has shown this compound to have a polyhedral sheet morphology with sizes in the range of 50-100 nm. researchgate.net
Table 3: Nanoparticle Size of this compound as a Function of Annealing Conditions
| Annealing Temperature (°C) | Annealing Time (h) | Average Particle Size (nm) |
|---|---|---|
| As-precipitated | 0 | 6 |
| 700 | 2 | 6 |
| 750 | 2 | 8 |
| 800 | 2 | 12 |
| 900 | 2 | 14 |
| 970 | 2 | 14 |
| 800 | 5 | 15 |
This table illustrates the correlation between annealing parameters and the resulting average nanoparticle size as determined by TEM analysis. mdpi.comresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Calcium metaborate |
| Calcium tetraborate |
| Calcium hexaborate |
| Priceite |
| Gowerite |
| Calcium hydroxide (B78521) |
| Calcium carbonate |
| Gallium borate |
| α-Ca₂B₂O₅ |
| CaB₂O₄ |
| CaB₄O₇ |
| CaB₆O₁₀ |
| Ca₂B₅O₇(OH)₅·H₂O |
| Ca[B₅O₈(OH)][B(OH)₃]·3H₂O |
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Analysis
Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface topography of a sample. psu.eduvpi2004.com It works by scanning a focused beam of electrons over a specimen and detecting the secondary electrons emitted from the surface. vpi2004.com The intensity of these secondary electrons is dependent on the surface morphology, allowing for the creation of a detailed magnified image. psu.edu
In the analysis of this compound, SEM reveals crucial information about its surface structure and particle characteristics. Studies have utilized SEM to observe the surface morphology of various this compound compositions. For instance, SEM analysis of Bi³⁺-activated Ca₂BO₃Cl phosphors, a type of this compound, showed aggregated particles with sizes in the nano range. nih.gov Hydrothermally synthesized this compound powders have also been examined using SEM, revealing different morphologies depending on the pH and duration of the synthesis process. researchgate.net At a pH of 7, the morphology of the powders was observed to evolve over time, showing distinct changes at 0.5, 1, 2, and 24 hours. researchgate.net
SEM is also employed to analyze the particle shape and size. For example, SEM images of synthesized sub-micron this compound particles indicated the formation of spherical particles with a size of approximately 200 nm. researchgate.net In some cases, these spherical particles were observed to coalesce into end-to-end rod-like structures. researchgate.net The morphology of this compound can be influenced by the synthesis conditions, leading to structures such as clove-like priceite and elongated parasibirskite. researchgate.net
Table 1: SEM Analysis of this compound Morphology
| This compound Type | Synthesis Method | Observed Morphology | Particle Size | Source |
| Bi³⁺-activated Ca₂BO₃Cl | High-temperature solid-state reaction | Aggregated particles | Nano range | nih.gov |
| This compound Powders | Hydrothermal synthesis | Varies with pH and time | Not specified | researchgate.net |
| Sub-micron this compound | Co-precipitation | Spherical particles, some coalesced into rods | ~200 nm | researchgate.net |
| Clove-like Priceite & Elongated Parasibirskite | Hydrothermal synthesis | Clove-like and elongated | Not specified | researchgate.net |
Field Emission Scanning Electron Microscopy (FE-SEM) for High-Resolution Morphological Studies
For even higher resolution imaging, Field Emission Scanning Electron Microscopy (FE-SEM) is utilized. FE-SEM employs a field-emission electron source that produces a high-intensity electron beam with a very small spot size, enabling spatial resolutions of a few nanometers or less. vpi2004.comceric-eric.eu This makes it ideal for detailed examination of surface topography, particle size, and structural composition at the nanoscale. nishkaresearch.com
FE-SEM provides clearer and less electrostatically distorted images compared to conventional SEM. ceric-eric.eu It is particularly useful for analyzing the fine details of nanomaterials. Applications of FE-SEM include the analysis of active pharmaceutical ingredients (APIs) to determine particle size, shape, and surface properties, which are crucial for drug development. nishkaresearch.com In the context of calcium compounds, FE-SEM has been used to study the precipitation of calcium carbonate by bacterial cultures, revealing the morphology of the resulting crystals at magnifications up to 30,000x. researchgate.net The technique is non-destructive, allowing for repeated analysis of the same sample. nishkaresearch.com
Elemental and Compositional Analysis
Determining the elemental composition of this compound is essential for verifying its purity and stoichiometry. Various spectroscopic techniques are employed for this purpose.
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a quantitative analytical technique used to determine the concentration of specific metal elements in a sample. researchgate.net The method is based on the principle that atoms absorb light at specific wavelengths. researchgate.net In AAS, a sample is atomized, typically in a flame, and a beam of light from a hollow-cathode lamp containing the element of interest is passed through the atomized sample. oiv.int The amount of light absorbed is proportional to the concentration of the element in the sample. researchgate.net
For the analysis of calcium, a calcium hollow-cathode lamp is used, and measurements are typically made at a wavelength of 422.7 nm. oiv.int To overcome chemical interferences, a spectral buffer such as a lanthanum solution is often added to the sample and calibration standards. oiv.intresearchgate.net The sample preparation for AAS can involve dissolving the material in an acid mixture. nih.gov AAS is a highly specific and sensitive technique, capable of determining minute amounts of an element. researchgate.net
Table 2: Example of AAS Parameters for Calcium Determination
| Parameter | Value | Source |
| Wavelength | 422.7 nm | oiv.int |
| Slit Width | 0.2 nm | oiv.int |
| Lamp Intensity | 5 mA | oiv.int |
| Spectral Buffer | Lanthanum solution | oiv.int |
Energy Dispersive X-ray (EDX) Analysis
Energy Dispersive X-ray (EDX) analysis, also known as EDS, is a technique often coupled with scanning electron microscopy to provide elemental identification and quantitative compositional information. nih.gov When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the atoms present. nih.gov The energy of these X-rays is unique to each element, allowing for their identification.
EDX analysis has been used to confirm the elemental composition of synthesized this compound powders. For example, in a study of hydrothermally synthesized this compound, EDX analysis was performed on the resulting powders to identify the elements present. researchgate.net The technique is also valuable in biomedical research for analyzing the elemental composition of pathological calcifications. nih.gov It is important to note that EDX is a surface-sensitive technique and detects elements, not their ionic states. nih.gov
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful and popular analytical tool for determining the concentrations of trace to major elements in a wide variety of samples. unil.chiitb.ac.in The technique utilizes an inductively coupled plasma, a high-temperature (around 10,000 K) source of excitation, to cause atoms and ions in a sample to emit light at their characteristic wavelengths. unil.chspectroscopyonline.com The intensity of the emitted light is then measured to determine the concentration of each element. iitb.ac.in
ICP-OES is well-suited for the analysis of this compound and other materials. azom.com Sample preparation typically involves dissolving the solid material, for instance, through acid digestion or borate fusion. spectroscopyonline.comazom.com The resulting solution is then introduced into the plasma. unil.ch ICP-OES offers several advantages, including high sensitivity, a wide linear dynamic range, and high matrix tolerance. thermofisher.com It can be used for the simultaneous multi-element analysis of up to 70 elements. unil.ch
Table 3: Example of ICP-OES Operating Parameters
| Parameter | Setting | Source |
| RF Power | 1500 W | azom.com |
| Plasma Argon Flow Rate | 16.0 L/min | azom.com |
| Nebulizer Argon Flow Rate | 0.8 L/min | azom.com |
| Nebulizer Type | Gem Tip Cross flow | azom.com |
| Spray Chamber | Scott | azom.com |
Particle Size Distribution Analysis
The particle size and size distribution of this compound are critical parameters that influence its properties and performance in various applications, such as fire retardants in polymers. google.comgoogle.com A fine and uniform particle size is often desirable. google.com
Various methods are used to determine the particle size distribution of this compound. One common technique is Dynamic Light Scattering (DLS), which measures the hydrodynamic radius of particles in a suspension. DLS analysis of sub-micron this compound particles has shown a major peak around 276.0 ± 130.7 nm. researchgate.net
Another approach involves direct measurement from microscopy images, such as those obtained from SEM or Transmission Electron Microscopy (TEM). For instance, analysis of TEM images of this compound nanoparticles synthesized by co-precipitation and annealing showed average particle sizes ranging from 6 nm to 15 nm, depending on the annealing time and temperature. nih.gov It was observed that increasing the annealing time and temperature led to an increase in the average particle size. nih.gov
In some production methods, the goal is to achieve a specific particle size distribution. For example, a method for producing crystalline calcium hexaborate tetrahydrate aims for a product where about 90% of the particles are less than 75 micrometers in diameter. google.comgoogle.com
Table 4: Particle Size Data for this compound
| This compound Type | Analysis Method | Particle Size | Source |
| Sub-micron this compound | DLS | 276.0 ± 130.7 nm (hydrodynamic radius) | researchgate.net |
| This compound Nanoparticles | TEM | 6 nm to 15 nm | nih.gov |
| Crystalline Calcium Hexaborate Tetrahydrate | Not specified | ~90% < 75 µm | google.comgoogle.com |
Laser Particle Analysis (LPA) in Liquid Matrices
Laser Particle Analysis (LPA), also known as laser diffraction, is a widely utilized technique for determining the particle size distribution of materials suspended in a liquid medium. particletechlabs.com This method is predicated on the principle that particles scatter light at an angle inversely proportional to their size; smaller particles scatter light at larger angles, while larger particles scatter light at smaller angles. particletechlabs.compcimag.com An instrument detects the diffraction pattern produced by a cloud of particles passing through a laser beam and calculates the particle size distribution, often reported as an equivalent spherical diameter. particletechlabs.com This technique is valued for its speed, reproducibility, and broad measurement range, from the nanometer to the millimeter scale. particletechlabs.commalvernpanalytical.com
In the analysis of this compound, LPA is employed to characterize the size distribution of particles when suspended in various liquid matrices. This is particularly crucial for applications where particle size influences performance, such as in lubricants or agricultural formulations. acs.orgscielo.br For instance, research on this compound nanoparticles synthesized for use as a lubricant additive involved their characterization in an oleic acid liquid matrix. acs.orgacs.org The analysis is performed by diluting the sample in a suitable liquid carrier to ensure an appropriate concentration for measurement. scielo.bracs.org
Detailed research findings from the analysis of this compound particles in different liquid matrices reveal significant variations in particle size and distribution, which are critical for their application.
One study focused on this compound nanoparticles embedded in an oleic acid matrix for tribological applications. acs.orgacs.org The Laser Particle Analyzer (LPA) was used to characterize the size of the nanosized this compound directly within the oleic acid to avoid the reagglomeration that can occur when preparing dry powder samples for other analysis methods like electron microscopy. acs.org The analysis determined that the this compound nanoparticles had an average size of approximately 18 nm, with a narrow size distribution indicated by a half-bandwidth of 20 nm. acs.org
Another study investigated sparingly soluble fertilizers for foliar application, where this compound was suspended in a liquid for analysis. scielo.br The granulometric distribution was determined using a laser diffraction particle size analyzer. The results provided detailed distribution parameters, which are essential for understanding the potential for foliar retention and nutrient delivery. scielo.br
The following tables present data from these analyses:
Table 1: Particle Size Distribution of this compound in an Oleic Acid Matrix
| Parameter | Value | Reference |
| Average Particle Size | ~18 nm | acs.org |
| Size Distribution (Half-Bandwidth) | 20 nm | acs.org |
| Liquid Matrix | Oleic Acid | acs.orgacs.org |
Table 2: Particle Size Distribution of this compound in an Aqueous Suspension for Agricultural Use
| Distribution Parameter | Particle Diameter (µm) | Reference |
| d10 (10% of particles are smaller than) | < 0.015 | scielo.brresearchgate.net |
| d50 (50% of particles are smaller than) | < 0.01 | scielo.brresearchgate.net |
| d90 (90% of particles are smaller than) | ≤ 14.3 | scielo.brresearchgate.net |
These findings underscore the utility of Laser Particle Analysis in providing precise and application-relevant data on the physical characteristics of this compound in liquid systems. The choice of liquid matrix and the synthesis method for the this compound are shown to have a significant impact on the resulting particle size distribution. acs.orgscielo.br
Spectroscopic Investigations of Calcium Borates
Vibrational Spectroscopy
Vibrational spectroscopy methods are indispensable for understanding the structural characteristics of calcium borates. By analyzing the absorption or scattering of infrared light and laser light, respectively, researchers can identify specific molecular vibrations that are directly related to the bonding and structural units present in the material.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is widely employed to investigate the structural features of calcium borates, offering detailed information about the vibrational modes of the boron-oxygen framework researchgate.netbiointerfaceresearch.commdpi.comijraset.commdpi.com. The technique is sensitive to the presence of different borate (B1201080) structural units and functional groups.
The FTIR spectra of calcium borates typically exhibit characteristic absorption bands associated with the stretching and bending vibrations of B-O bonds within the borate network researchgate.netbiointerfaceresearch.commdpi.comijraset.commdpi.com. These bands are generally found in specific regions of the infrared spectrum.
B-O-B Linkages: Bending vibrations of B-O-B linkages, which form the backbone of the borate network, are commonly observed in the region around 700 cm⁻¹ biointerfaceresearch.commdpi.comijraset.comresearchgate.net. These vibrations are crucial for understanding the connectivity within the borate structure.
Borate Stretching Vibrations: Stretching vibrations of B-O bonds are prominent in the higher wavenumber regions. Bands in the range of approximately 800–1200 cm⁻¹ are typically attributed to the stretching of B-O bonds in tetrahedral BO₄ units, while those in the range of 1200–1600 cm⁻¹ are associated with the stretching of B-O bonds in trigonal BO₃ units biointerfaceresearch.commdpi.comijraset.commdpi.comresearchgate.netresearchgate.net. Specific assignments for symmetric stretching of B-O in BO₃ units have been noted between 1299–1374 cm⁻¹, and for stretching of BO₄ units between 924–1044 cm⁻¹ ijraset.com. Other identified borate network-related peaks include those around 953.71 cm⁻¹ and 1345.78 cm⁻¹ mdpi.comresearchgate.net.
Influence of Modifiers: The presence of modifiers like calcium oxide (CaO) can significantly influence the borate network. For instance, the addition of CaO has been shown to break boroxol rings, leading to the formation of more isolated BO₃ and BO₄ groups ijraset.com.
Table 1: Characteristic FTIR Bands and Assignments in Calcium Borates
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~700 | B-O-B bending, bending vibrations of borate segments | biointerfaceresearch.commdpi.comijraset.comresearchgate.net |
| 800–1200 | B-O stretching of tetrahedral BO₄ units | biointerfaceresearch.commdpi.comijraset.commdpi.comresearchgate.netresearchgate.net |
| 1200–1600 | B-O stretching of trigonal BO₃ units | researchgate.netbiointerfaceresearch.comijraset.commdpi.comresearchgate.netufop.br |
| 600–800 | B-O-B bending, bending vibrations of borate segments, out-of-plane bending | researchgate.netmdpi.comresearchgate.netresearchgate.netusda.govnih.gov |
| 1218, 1163, 1262, 1295 | Trigonal borate stretching modes | ufop.br |
| 1400–1100 | BO₃ units | researchgate.net |
| 1100–900 | BO₄ and Si-O units | researchgate.net |
| 953.71 | Borate network | mdpi.comresearchgate.net |
| 1345.78 | Borate network | mdpi.comresearchgate.net |
| 687.62 | Borate network | mdpi.comresearchgate.net |
| 1299–1374 | Symmetric stretching of B-O in BO₃ units | ijraset.com |
| 924–1044 | Stretching of BO₄ units | ijraset.com |
FTIR spectroscopy is instrumental in distinguishing between trigonal (BO₃) and tetrahedral (BO₄) coordination of boron atoms within calcium borate structures biointerfaceresearch.commdpi.comijraset.commdpi.com. The characteristic vibrational frequencies are sensitive to the coordination number of boron.
Trigonal Boron (BO₃): Trigonal boron units (BO₃) typically exhibit strong absorption bands associated with B-O stretching in the range of 1200–1600 cm⁻¹ researchgate.netbiointerfaceresearch.comijraset.commdpi.comresearchgate.net. Specific bands for trigonal borate stretching modes have been reported around 1218 cm⁻¹ and in the range of 1163–1295 cm⁻¹ ufop.br. Bending modes for BO₃ units are generally observed in the 600–800 cm⁻¹ region researchgate.netmdpi.comresearchgate.netresearchgate.netusda.govnih.gov.
Tetrahedral Boron (BO₄): Tetrahedral boron units (BO₄) are characterized by B-O stretching vibrations that typically appear in the 800–1200 cm⁻¹ range biointerfaceresearch.commdpi.comijraset.commdpi.comresearchgate.netresearchgate.net. For example, bands between 924–1044 cm⁻¹ have been assigned to the stretching of BO₄ units ijraset.com. The presence of BO₄ units can also be indicated by bands around 527 cm⁻¹ in Raman spectroscopy, which is often correlated with FTIR findings researchgate.net. The transformation of BO₃ to BO₄ units, often induced by network modifiers like CaO, can be tracked by observing shifts and changes in the intensity of these characteristic bands ijraset.com.
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing complementary information about the vibrational modes of calcium borates, particularly concerning the structure of borate anions and the coordination of boron ufop.brresearchgate.netindexcopernicus.comijcm.irjmsse.in.
Raman spectroscopy is highly effective in identifying various borate anion structures, such as boroxol rings, chain-like forms, and other polymeric units nih.govresearchgate.netindexcopernicus.comjmsse.in.
Boroxol Rings: Boroxol rings, which are six-membered rings composed of three BO₃ units, are a common structural motif in boron-rich glasses and compounds. They are typically identified by a strong Raman band around 806 cm⁻¹ indexcopernicus.comjmsse.in or a similar peak at 800 cm⁻¹ indexcopernicus.com.
Chain-like and Polymeric Structures: Raman spectra can reveal the presence of chain-like structures or other polymeric borate anions. For instance, diborate groups are often observed in the Raman spectra in the range of 1075–1150 cm⁻¹ researchgate.net, with specific assignments around 960 cm⁻¹ and 1100 cm⁻¹ jmsse.in. Other identified borate units include metaborate (B1245444), pyroborate, and pentaborate groups researchgate.net. The presence of BO₃ triangles linked into infinite chains has also been described in borate systems nih.gov.
Similar to FTIR, Raman spectroscopy can also confirm the presence and relative abundance of trigonal (BO₃) and tetrahedral (BO₄) boron coordination states ijcm.ir.
Trigonal Boron (BO₃): Raman spectra show characteristic bands for BO₃ units, including stretching vibrations around 1087 cm⁻¹ ufop.brnih.gov and in-plane bending modes at approximately 712–715 cm⁻¹ ufop.brnih.gov. Out-of-plane bending modes for trigonal boron are also observed in the 627–651 cm⁻¹ range qut.edu.au.
Tetrahedral Boron (BO₄): Tetrahedral boron (BO₄) units are indicated by specific Raman bands, such as those around 527 cm⁻¹ researchgate.net or 1100 cm⁻¹ jmsse.in. Bands in the 850–1100 cm⁻¹ range are generally associated with the stretching vibrations of BO₄ units mdpi.comresearchgate.net. Raman spectroscopy can effectively track the transformation of BO₃ to BO₄ units, which is influenced by factors such as the addition of modifier oxides like CaO indexcopernicus.comjmsse.inresearchgate.net. For example, a band at 745 cm⁻¹ has been assigned to the breathing vibrations of six-membered rings where BO₃ triangles are replaced by BO₄ tetrahedral units jmsse.in.
Table 2: Characteristic Raman Bands and Assignments in Calcium Borates
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~806 | Boroxol ring oxygen breathing vibrations | indexcopernicus.comjmsse.in |
| 800 | B-O vibrations in boroxol ring | indexcopernicus.com |
| 1075–1150 | Diborate groups | researchgate.net |
| 960 | Diborate group | jmsse.in |
| 1100 | Diborate groups (from six-membered rings with two BO₄ units) | jmsse.in |
| 1087 | BO stretching vibration of BO₃ units | ufop.brnih.gov |
| 712, 715 | In-plane bending modes of BO₃ units | ufop.brnih.gov |
| 627, 651 | Out-of-plane bending modes of trigonal and tetrahedral boron | qut.edu.au |
| 527 | Vibrations of structures containing tetrahedral units [BO₄] | researchgate.net |
| 745 | Breathing vibrations of six-membered rings with BO₃ triangles replaced by BO₄ | jmsse.in |
| 640 | Bending mode (B-O-B) of BO₃ units | jmsse.in |
| 1286 | B-O stretching vibrations in trigonal arrangements (pyroborate, boroxol) | researchgate.net |
| 131, 300 | Lattice modes / Deformation modes | jmsse.in |
| 1300, 1470 | Overlap of different modes (e.g., B-O-, BO₂O⁻) | jmsse.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy
11B NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using the 11B nucleus, is crucial for understanding the local and medium-range structure of borate glasses, including those containing calcium scispace.comresearchgate.netmdpi.comualberta.ca. This technique allows for the differentiation of boron atoms based on their coordination number, distinguishing between trigonal ( juniperpublishers.comB) and tetrahedral ( ingentaconnect.comB) environments mdpi.comualberta.carsc.org. In this compound glasses, 11B MAS NMR can quantify the fraction of four-coordinate boron (N4) ualberta.ca. Studies indicate that calcium ions, acting as network modifiers, influence the formation of these borate units scispace.comualberta.caingentaconnect.com. For example, in this compound glasses, the network preferentially forms negatively-charged four-coordinate borate units to balance the cationic charge of Ca2+ at lower modifier loadings (R ≤ 0.4). At higher loadings (R > 0.5), a mixture of three- and four-coordinate borate species is observed ualberta.ca. The 11B NMR parameters, such as chemical shift and quadrupolar coupling constant, are sensitive to the local structural environment, including the number of bridging and non-bridging oxygen atoms and the symmetry of the boron sites mdpi.comresearchgate.net. This technique has also been applied to study borate complexes, such as calcium fructoborate, to elucidate their structure and quantify components semanticscholar.org.
13C NMR Spectroscopy
13C NMR spectroscopy is primarily employed when organic ligands are involved in this compound compounds or complexes, such as calcium fructoborate. It aids in identifying the structural arrangement of organic molecules and their coordination with borate species, allowing for the quantification of different constituents within the complex semanticscholar.orgresearchgate.net. For instance, in calcium fructoborate, 13C NMR can distinguish between free fructose (B13574) and carbons coordinated to borate, providing insights into the complex's composition and structure semanticscholar.org.
Electronic and Luminescence Spectroscopy
Electronic and luminescence spectroscopy provide insights into the optical properties of calcium borates, including their electronic band structure and the behavior of incorporated luminescent ions.
UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic structure of materials, including this compound glasses, by probing electronic transitions scirp.orgthermofisher.comiosrjournals.org. These transitions occur between the valence band (VB) and the conduction band (CB), separated by the band gap energy (Eg) thermofisher.com. The band gap energy, a critical parameter reflecting the material's electronic properties, is typically determined using the Tauc plot analysis thermofisher.com. This method relates the absorption coefficient (α) to the photon energy (hν) through the equation: (αhν) = A(hν - Eg)n, where 'n' is an exponent depending on the type of electronic transition (n=1/2 for direct, n=2 for indirect) thermofisher.comiosrjournals.org. The band gap is then extrapolated from the linear portion of the plot thermofisher.com.
This compound glasses exhibit band gap energies that vary with composition, generally falling within the range of approximately 2.023 eV to 3.320 eV scirp.orgiosrjournals.org. For example, specific calcium borosilicate glasses have shown band gaps as low as 2.023 eV scirp.org. The absorption edge, which defines the onset of significant absorption related to the band gap, can shift depending on the glass composition scirp.orgiosrjournals.org. The Urbach energy (Eu) is another parameter derived from UV-Vis spectra, which quantifies the degree of disorder or the presence of localized states within the band gap of the glass network juniperpublishers.comiosrjournals.org.
Table 1: UV-Vis Band Gap Data for this compound Glasses
| Sample Description | Band Gap (eV) | Reference |
| BST borosilicate glass (ST5K1L1.0, lowest value) | 2.023 | scirp.org |
| BST borosilicate glass (highest value) | 3.320 | scirp.org |
| AZABS glass (0.5 mol% Dy³⁺ doped) | 2.85 | researchgate.net |
Doping this compound matrices with rare-earth ions significantly modifies their photoluminescence properties, leading to characteristic emissions.
Intrinsic luminescence in calcium borates arises from processes within the host material itself, independent of extrinsic dopants. Calcium metaborate (CaB2O4) is known to exhibit an intense intrinsic emission band, typically observed in the range of 300–400 nm mdpi.comresearchgate.net. This luminescence is often attributed to self-trapped excitons (STEs) or other lattice defects mdpi.comresearchgate.netresearchgate.net. Self-trapped excitons are localized electron-hole pairs formed within the crystal lattice, and their radiative recombination leads to emission mdpi.comresearchgate.netrsc.org. Other intrinsic luminescence mechanisms can include direct band-to-band recombination and recombination processes involving trapping and re-trapping of charge carriers researchgate.net. In some calcium-containing borate glasses, intrinsic luminescence has been observed to be related to the trapping and subsequent recombination of carriers, characterized by slower, non-exponential decay kinetics compared to excitonic luminescence researchgate.net.
The incorporation of rare-earth ions into this compound hosts results in distinct photoluminescence spectra, enabling applications in lighting, sensing, and dosimetry.
Europium (Eu3+): This ion is well-known for its sharp, line-like emission in the visible spectrum, primarily in the red region. The prominent transitions include 5D0→7F0 (~574 nm), 5D0→7F1 (~586, 592, 603 nm), and 5D0→7F2 (~612 nm) researchgate.netsphinxsai.comnih.govcapes.gov.br. The intensity of these emissions is highly dependent on the local crystal field environment and can be influenced by the this compound host composition cdmf.org.br. Eu3+ emissions are crucial for generating warm white light when co-doped with other rare-earth ions researchgate.netcapes.gov.br.
Dysprosium (Dy3+): Dy3+ is recognized for its ability to produce white light emission due to the combination of blue and yellow emissions. The primary transitions are 4F9/2→6H15/2 (blue, ~480 nm) and 4F9/2→6H13/2 (yellow, ~574 nm) bohrium.commetu.edu.tr. The relative intensities of these bands can be tuned by adjusting the dopant concentration and host matrix metu.edu.tr. Dy3+-doped this compound glasses also exhibit thermoluminescence properties, making them suitable for radiation dosimetry applications, with an optimal doping concentration often found around 0.3 mol% epj-conferences.org. Energy transfer processes, such as from Dy3+ to Eu3+, can further modify the emission characteristics for white light generation capes.gov.br.
Cerium (Ce3+): Ce3+ typically exhibits broad emission bands in the UV to blue-green region, originating from the 5d→4f transitions nih.govresearchgate.net. In some borate hosts, Ce3+ emission bands have been observed around 310 nm, 330 nm, and 350 nm researchgate.net. In specific doped YAl3(BO3)4, Ce3+ doping leads to an emission band at 300 nm attributed to self-trapped excitons mdpi.com.
Table 2: Photoluminescence Emission Peaks of Rare-Earth Ions in Borate Hosts (including Calcium Borates)
| Ion | Transition | Emission Peak (nm) | Host Example (if specified) | Reference |
| STE | Intrinsic/Self-Trapped Exciton | 300-400 | CaB2O4 | mdpi.comresearchgate.net |
| Ce3+ | 5d→4f | ~300 | YAl3(BO3)4 | mdpi.com |
| Ce3+ | 5d→4f | ~310, 330, 350 | Various Borates | researchgate.net |
| Eu3+ | 5D0→7F0 | ~574 | Various Borates | nih.gov |
| Eu3+ | 5D0→7F1 | ~586, 592, 603 | Various Borates | nih.gov |
| Eu3+ | 5D0→7F2 | ~612 | Various Borates | researchgate.net |
| Dy3+ | 4F9/2→6H15/2 (Blue) | ~480 | Various Borates | bohrium.commetu.edu.tr |
| Dy3+ | 4F9/2→6H13/2 (Yellow) | ~574 | Various Borates | bohrium.commetu.edu.tr |
List of Compounds Mentioned:
this compound
Calcium metaborate (CaB2O4)
Calcium fructoborate
BST borosilicate glass
AZABS glass
YAl3(BO3)4
Europium (Eu3+)
Dysprosium (Dy3+)
Cerium (Ce3+)
Thulium (Tm3+)
Surface-Sensitive Spectroscopy
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique employed to determine the elemental composition and chemical states of the outermost atomic layers (typically 1-10 nm) of a material malvernpanalytical.comwikipedia.orgcarleton.eduthermofisher.comresearchgate.net. By irradiating a sample with X-rays, XPS measures the kinetic energy of emitted photoelectrons, which are characteristic of the binding energy of electrons within specific atoms and their chemical environments malvernpanalytical.comwikipedia.orgcarleton.eduthermofisher.comresearchgate.net. This allows for the identification of elements present and the elucidation of their oxidation states and bonding configurations, providing crucial insights into the surface chemistry of this compound compounds wikipedia.orgcarleton.edu.
Elemental Composition Analysis: XPS analysis of this compound materials typically reveals the presence of key elements such as Calcium (Ca), Boron (B), and Oxygen (O) psu.eduresearchgate.net. The technique is capable of quantifying the relative atomic percentages of these elements on the surface. In some studies, elements like Carbon (C) are also detected, often attributed to adventitious surface contamination from the atmosphere or processing, but can also indicate carbonaceous species incorporated into the material psu.eduresearchgate.net.
Chemical State Determination: The chemical state of an element is determined by analyzing the precise binding energies of its core-level electrons. Shifts in these binding energies, often referred to as chemical shifts, are indicative of the element's oxidation state and its bonding partners malvernpanalytical.comwikipedia.orgcarleton.edu.
This compound (CaB₂O₄) Thin Films: Studies involving the atomic layer deposition of CaB₂O₄ thin films have utilized XPS to confirm the elemental composition and stoichiometry of the deposited layers psu.edu. XPS analyses on these films typically show characteristic peaks for Ca 2p and B 1s core levels, providing information about the chemical environment of these elements within the CaB₂O₄ structure psu.edu. For instance, Ca 2p₃/₂ peaks are observed around 345 eV, and B 1s peaks are found near 190 eV, consistent with the expected states in this compound psu.edu. Elastic Recoil Detection Analysis (ERDA), often used in conjunction with XPS, has reported B/Ca atomic ratios for CaB₂O₄ films within the range of approximately 1.84 to 1.89, indicating a near-stoichiometric composition within the analyzed layers psu.edu.
This compound as Lubricant Additives: In tribological studies where this compound compounds are used as lubricant additives, XPS is employed to analyze the worn surfaces of components tandfonline.comtandfonline.com. These analyses help identify the chemical nature of the protective boundary films formed during friction. XPS data from such studies can reveal the presence of boron oxides (e.g., B₂O₃) or other boron-containing species, as well as metal oxides and hydroxides, which are indicative of the additive's performance in wear reduction tandfonline.comtandfonline.com. For example, XPS analysis of worn surfaces lubricated with this compound additives has indicated that boundary films can consist of ferrum hydroxides or oxides, depending on the base grease composition tandfonline.comtandfonline.com.
Other Calcium-Boron Systems: XPS has also been applied to investigate calcium-containing materials with boron in other contexts, such as in electrolyte studies for electrochemical applications csic.esresearchgate.net. In these cases, XPS can detect the presence of boron and calcium, and their binding energies can help infer the chemical species formed, such as calcium fluoride, or indicate the presence of boron-containing species in the passivation layer csic.esresearchgate.net.
Data Table: Key XPS Findings for Calcium Borates
The following table summarizes representative XPS data for this compound materials, focusing on elemental composition and characteristic binding energies.
| Element | Binding Energy (eV) | Chemical State/Assignment | Material Context | Source Reference |
| Ca 2p₃/₂ | ~345 | Calcium in CaB₂O₄ film | CaB₂O₄ thin film | psu.edu |
| B 1s | ~190 | Boron in CaB₂O₄ film | CaB₂O₄ thin film | psu.edu |
| O 1s | ~530 | Oxygen in CaB₂O₄ film | CaB₂O₄ thin film | psu.edu |
| B/Ca Ratio | 1.84 - 1.89 | Stoichiometry | CaB₂O₄ thin films | psu.edu |
XPS is thus an indispensable tool for characterizing the surface elemental composition and chemical states of various this compound compounds, offering detailed insights into their structure, purity, and surface reactivity.
Mentioned Compound Names:
this compound
CaB₂O₄
this compound nanoparticles
Theoretical and Computational Studies of Calcium Borate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of materials at the atomic level. For calcium borates, DFT calculations have been instrumental in understanding their fundamental behavior.
Modeling of Structural Conformations and Energetic Stability
DFT calculations are employed to model various structural conformations of calcium borates and assess their energetic stability. These studies help in predicting the most stable crystalline phases and understanding phase transitions. For instance, research has explored the stability of different calcium borate (B1201080) polymorphs under various conditions, providing insights into their formation pathways and potential for novel material discovery. These calculations often involve determining cohesive energies and comparing formation energies relative to known stable phases or the convex hull of stability aps.orguspex-team.orgacs.org.
Prediction and Assignment of Vibrational Spectra
Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides crucial information about the bonding and structural units within a material. DFT calculations are used to predict the vibrational spectra of calcium borate structures, allowing for the assignment of specific vibrational modes to particular chemical bonds or structural motifs, such as B-O stretching in BO₃ triangles or BO₄ tetrahedra researchgate.netresearchgate.net. These predictions are vital for interpreting experimental spectroscopic data and confirming synthesized structures.
Elucidation of Nonlinear Optical Response Mechanisms
Calcium borates, particularly those with specific structural features like non-centrosymmetric arrangements, can exhibit significant nonlinear optical (NLO) properties. DFT calculations are employed to elucidate the mechanisms behind these responses. Studies focus on calculating electronic band structures, density of states, and predicting NLO coefficients like second harmonic generation (SHG) susceptibility. These calculations help identify the electronic origins of NLO activity, often linking it to the electronic contributions of borate polyhedra (BO₃, B₂O₅) and their interaction with cations like Ca²⁺ researchgate.netacs.orgoptica.orgaip.orgtku.edu.twfrontiersin.org. For example, the synergistic effect of π-conjugated systems in BO₃ groups and distorted CaO polyhedra has been identified as a key factor in the NLO response of certain calcium borates acs.org.
Thermodynamic Modeling of this compound Formation
Understanding the thermodynamic driving forces behind the formation of calcium borates is essential for controlling their synthesis. Thermodynamic modeling, often employing Gibbs free energy calculations and phase diagram analysis, provides critical insights. These studies evaluate the feasibility of various reaction pathways and predict stable phases under different temperature and composition conditions researchgate.netceramic-science.comsysrevpharm.orgjst.go.jpresearchgate.net. For instance, thermodynamic analysis can determine the preferential formation of calcium borates over calcium silicates under specific conditions sysrevpharm.org. Computational thermodynamics helps in mapping out phase diagrams, which are crucial for guiding experimental synthesis and identifying optimal conditions for desired this compound phases.
Computational Prediction of Material Properties
Beyond structural and optical properties, computational methods are used to predict a range of other material characteristics for calcium borates. This includes predicting dielectric functions and refractive indices, which are vital for optical and electronic applications researchgate.netaip.orgcapes.gov.brresearchgate.netresearchgate.net. Ab initio calculations can also provide insights into mechanical properties, such as elastic constants and compressibility, which are important for material design and processing acs.orgresearchgate.net. These predictions serve as valuable guides for experimental characterization and material selection.
High-Throughput Ab Initio Computing for Borate-Based Materials
The advent of high-throughput computing has revolutionized materials discovery. For borate-based materials, including calcium borates, this approach involves systematically screening large databases of known or hypothetical structures using ab initio methods. This allows for the rapid identification of promising candidates with desired properties, such as specific nonlinear optical characteristics uspex-team.orgacs.orgnih.gov. By combining DFT calculations with data mining techniques, researchers can efficiently explore vast chemical spaces to discover novel borate materials with tailored functionalities. For example, computational screening pipelines have been developed to identify non-centrosymmetric borates with potential for deep-ultraviolet (DUV) nonlinear optical applications acs.org.
Crystallography and Phase Behavior of Calcium Borates
Polymorphism and Crystal Structures of Calcium Borate (B1201080) Compounds
Calcium borates can form a variety of compounds with different crystal structures, including metaborates, tetraborates, orthoborates, and more complex oxyborates.
Calcium Metaborate (B1245444) (CaB₂O₄): This compound is known to exist in several polymorphic forms. The ambient pressure form, CaB₂O₄-I, possesses an orthorhombic crystal structure where the boron atoms are in a triangular coordination. znaturforsch.comsemanticscholar.org Under high-pressure conditions, it transforms into other polymorphs. For instance, CaB₂O₄-II, formed at 1.2-1.5 GPa, has half of its boron atoms in tetrahedral coordination. znaturforsch.comsemanticscholar.org A further increase in pressure to 1.5-2.5 GPa results in CaB₂O₄-III, and at 2.5-4.0 GPa, the cubic CaB₂O₄-IV is formed, with all boron atoms tetrahedrally coordinated. znaturforsch.comsemanticscholar.org The formation of CaB₂O₄ is often a dominant phase when amorphous calcium borate is annealed at temperatures between 750 °C and 900 °C. mdpi.comsemanticscholar.orgnih.gov
Calcium Tetraborate (B1243019) (CaB₄O₇): This compound also exhibits polymorphism. The alpha phase (α-CaB₄O₇) has a monoclinic structure. researchgate.net A high-pressure/high-temperature polymorph, β-CaB₄O₇, has been synthesized and is isotypic with SrB₄O₇, PbB₄O₇, and EuB₄O₇, featuring a network of linked BO₄ tetrahedra. znaturforsch.com The formation of the tetraborate phase is typically observed at higher annealing temperatures, around 970 °C, from an amorphous precursor. mdpi.comsemanticscholar.orgnih.gov
Calcium Orthoborate (Ca₃(BO₃)₂): This compound has a trigonal crystal structure characterized by isolated BO₃ triangles. preprints.orgresearchgate.net The synthesis of Ca₃(BO₃)₂ can be achieved through a high-temperature solid-state reaction of CaCO₃ and B₂O₃ at approximately 1200°C. google.com
Complex Oxyborates (e.g., ReCa₄O(BO₃)₃): The rare-earth calcium oxyborates (ReCOB) are a family of complex oxyborates that crystallize in a non-centrosymmetric monoclinic structure. inoe.romdpi.com These compounds, with the general formula ReCa₄O(BO₃)₃, have a structure that contains distinct cation sites and two types of (BO₃)³⁻ groups. inoe.romdpi.comacs.org
The crystal system and space group of calcium borates vary significantly depending on the specific compound.
Monoclinic: Several this compound compounds exhibit a monoclinic crystal system. For example, α-CaB₄O₇ crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The complex oxyborates, ReCa₄O(BO₃)₃, also belong to the monoclinic system with the space group Cm. inoe.romdpi.comacs.org Another example is CaB₆O₁₀, which has a monoclinic space group of P2₁/c. iaea.org Priceite, a hydrated this compound with the formula Ca₂B₅O₇(OH)₅·H₂O, has been refined in the monoclinic space group P2₁/c. arizona.edu this compound chloride (Ca₂BO₃Cl) also has a monoclinic structure with the space group P2₁/c. iucr.org
Trigonal/Hexagonal: Calcium orthoborate (Ca₃(BO₃)₂) is an example of a this compound with a trigonal crystal system. preprints.orgresearchgate.net The rare-earth this compound Y₂CaB₁₀O₁₉ has a hexagonal structure with the space group P6₃/m. ijcm.ir Braitschite, a complex hydrated calcium rare earth borate, crystallizes in the hexagonal space group P6/m. geoscienceworld.orgosti.gov
Orthorhombic: A zinc this compound compound with the chemical formula CaZn₂(BO₃)₂ has an orthorhombic crystal system and the space group Aba2. wipo.int
Interactive Table of Crystallographic Data for Select this compound Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| α-Calcium Tetraborate | α-CaB₄O₇ | Monoclinic | P2₁/n | - | - | - | - | - | - |
| Y₀.₇Sc₀.₃Ca₄O(BO₃)₃ | Y₀.₇Sc₀.₃Ca₄O(BO₃)₃ | Monoclinic | Cm | 8.0601 | 15.9946 | 3.5210 | 90 | 101.165 | 90 |
| This compound | CaB₆O₁₀ | Monoclinic | P2₁/c | 9.799 | 8.705 | 9.067 | 90 | 116.65 | 90 |
| Priceite | Ca₂B₅O₇(OH)₅·H₂O | Monoclinic | P2₁/c | 11.623 | 6.976 | 12.350 | 90 | 110.70 | 90 |
| This compound Chloride | Ca₂BO₃Cl | Monoclinic | P2₁/c | 3.9484 | 8.692 | 12.402 | 90 | 100.27 | 90 |
| Calcium Orthoborate | Ca₃(BO₃)₂ | Trigonal | - | - | - | - | - | - | - |
| Yttrium this compound | Y₂CaB₁₀O₁₉ | Hexagonal | P6₃/m | - | - | - | - | - | - |
| Braitschite | Ca₆.₁₅Na₀.₈₅RE₂.₀₈[B₆O₇(OH)₃(O,OH)₃]₄(H₂O) | Hexagonal | P6/m | 12.1506 | 12.1506 | 7.3678 | 90 | 90 | 120 |
| Zinc this compound | CaZn₂(BO₃)₂ | Orthorhombic | Aba2 | 11.7579 | 8.5721 | 4.9421 | 90 | 90 | 90 |
Phase Transformation Studies
The transformation of calcium borates from amorphous to crystalline states is a key area of study, with annealing conditions playing a crucial role in the resulting phases.
The transition from an amorphous to a crystalline structure in calcium borates is highly dependent on both the annealing temperature and duration. mdpi.comsemanticscholar.org For instance, co-precipitated amorphous this compound samples annealed at 700 °C for 3 hours remain amorphous. mdpi.comsemanticscholar.orgscienceopen.comresearchgate.net The transformation to a crystalline structure at this temperature only begins after an annealing time of 5 hours. mdpi.comsemanticscholar.orgscienceopen.comresearchgate.net At higher temperatures, the crystallization process is initiated more rapidly. For example, the transformation to a crystalline phase starts at 750 °C with a fixed annealing time of 2 hours. mdpi.comsemanticscholar.orgnih.gov The dehydration of hydrated calcium borates, such as colemanite (Ca₂B₆O₈(OH)₆·2H₂O), also leads to an amorphous phase, which then recrystallizes at higher temperatures. d-nb.info
The specific crystalline phase of this compound that forms is largely determined by the annealing temperature. mdpi.comsemanticscholar.org When amorphous this compound is annealed, the metaborate phase (CaB₂O₄) is typically the first to crystallize. mdpi.comsemanticscholar.org Studies have shown that at annealing temperatures between 750 °C and 900 °C, CaB₂O₄ is the dominant crystalline phase formed. mdpi.comsemanticscholar.orgnih.gov As the annealing temperature is increased further, the tetraborate phase (CaB₄O₇) begins to appear. mdpi.comsemanticscholar.org The formation of CaB₄O₇ nanoparticles is specifically observed at an annealing temperature of 970 °C. mdpi.comsemanticscholar.orgnih.govscienceopen.com It is also noted that with increasing temperature, other intermediate phases like Ca₂B₂O₅ and Ca₂B₆O₁₁ may form and then disappear as the more stable metaborate and tetraborate phases become manifest. mdpi.comsemanticscholar.orgnih.gov
Thermal Behavior and Stability Investigations
Thermogravimetric analysis (TGA) is a key technique used to investigate the thermal stability of this compound compounds. These studies reveal that the thermal stability of this compound nanocrystals improves when they are annealed at higher temperatures. mdpi.comsemanticscholar.org For example, a this compound sample annealed at 970 °C shows high thermal stability, retaining its original symmetry when heated up to 1100 °C with only a negligible mass loss attributed to trapped moisture. nih.govresearchgate.net In contrast, the initial, unannealed precipitate can show significant mass loss at much lower temperatures due to the presence of moisture and the decomposition of any organic additives used during synthesis. researchgate.net
The thermal decomposition of hydrated calcium borates, such as monoclinic Ca₂B₂O₅·H₂O whiskers, involves the release of crystal water at specific temperature ranges, in this case between 370 °C and 425 °C. scientific.net For complex hydrated borates like braitschite, the mineral maintains its crystallinity up to 400 °C, after which it begins to decompose through the loss of water molecules and hydroxyl groups. geoscienceworld.orgosti.gov The thermal expansion of various calcium borates has also been studied, revealing anisotropic expansion behavior that is dependent on the crystal structure. For instance, Ca₃(BO₃)₂ and CaB₂O₄, which are built from BO₃ triangles, exhibit strong anisotropy in their thermal expansion. preprints.orgresearchgate.netpreprints.org
Thermal Stability of Nanoparticles and Crystalline Forms
The thermal stability of this compound is intrinsically linked to its crystallinity and phase composition, which are heavily influenced by synthesis and annealing conditions. Amorphous this compound, often produced from co-precipitation methods, exhibits lower thermal stability compared to its crystalline counterparts. nih.govresearchgate.netnih.gov
The transformation from an amorphous to a crystalline structure is a key factor in enhancing thermal stability. Studies on this compound nanoparticles have shown that this transformation begins at elevated temperatures. For example, a sample annealed at 700°C for 3 hours may remain amorphous, but increasing the duration to 5 hours can initiate crystallization. nih.govnih.gov More defined crystalline structures, such as the calcium metaborate (CaB₂O₄) phase, appear at annealing temperatures around 750°C. nih.govresearchgate.net Further heating to approximately 970°C facilitates the formation of the calcium tetraborate (CaB₄O₇) phase. nih.govresearchgate.netnih.gov
This progression toward more ordered crystalline states directly correlates with improved thermal stability. Nanoparticles annealed at higher temperatures demonstrate greater stability. nih.govnih.gov Specifically, this compound nanoparticles (with sizes ranging from 6 to 15 nm) that have been annealed to induce crystallization show enhanced thermal stability. A fully crystallized sample, such as calcium tetraborate formed at 970°C, is thermally stable at temperatures up to 1100°C. nih.gov However, even nano-calcium borate particles can undergo physical changes at high temperatures; within a composite material, they maintain their morphology up to 500°C but may begin to melt and change shape around 700°C. mdpi.com
| Annealing Temperature (°C) | Annealing Time | Resulting Phase/Structure | Thermal Stability Characteristic | Reference |
|---|---|---|---|---|
| 700 | 3 hours | Amorphous | Lower stability | nih.govnih.gov |
| 700 | 5 hours | Crystalline phase begins to form | Stability begins to increase | nih.govnih.gov |
| 750 | 2 hours | Crystalline (Dominantly CaB₂O₄) | Improved stability | nih.govresearchgate.net |
| 970 | Not specified | Crystalline (CaB₄O₇) | Stable up to 1100°C | nih.govnih.gov |
Anisotropy of Thermal Expansion in Borate Crystals
Borate crystals are well-known for exhibiting significant anisotropy in their physical properties, and thermal expansion is a prominent example. mdpi.com This anisotropy means that the crystal expands and contracts at different rates along different crystallographic directions when subjected to temperature changes. This behavior is rooted in the anisometric nature of their atomic and molecular structures, particularly the arrangement of borate anionic groups and metal cations. mdpi.com
The degree of anisotropy in calcium borates is strongly dependent on the specific crystal structure. A study of various alkaline-earth borates revealed distinct trends based on the dimensionality of the borate polyanion. mdpi.com
Ca₃B₂O₆ and CaB₂O₄ : These compounds are built from isolated BO₃ triangular groups. They exhibit strong anisotropy of thermal expansion. The maximal expansion occurs in the direction perpendicular to the plane of the BO₃ groups, which corresponds to the direction of weaker chemical bonding in the crystal structure. mdpi.com
CaB₄O₇ : This compound has a three-dimensional framework structure built from various B-O groups. It expands more isotropically (i.e., more uniformly in all directions) compared to the structures based solely on BO₃ triangles. mdpi.com
Remarkably, some this compound crystals display a combination of positive, zero, and even negative linear thermal expansion along different axes. For example, calcium metaborate (CaB₂O₄) exhibits this unique behavior. rsc.org This phenomenon is attributed to the synergistic effect of thermal excitation involving the stretching of ionic Ca-O bonds within [CaO₈] polyhedra and the rotational motion between covalent [BO₃] groups. rsc.org The strong anisotropy is a common feature in borates that possess a pseudo-layered structure. mdpi.com As temperature increases, the degree of anisotropy generally decreases due to the increase in the thermal motion of atoms. mdpi.comiaea.org
| Compound | Crystal Structure Feature | Anisotropy of Thermal Expansion | Structural Reason | Reference |
|---|---|---|---|---|
| Ca₃B₂O₆ | Built from isolated BO₃ triangles | Strongly anisotropic | Maximal expansion is perpendicular to the BO₃ plane, along weaker bonds. | mdpi.com |
| CaB₂O₄ | Built from isolated BO₃ triangles | Strongly anisotropic; integrates positive, zero, and negative linear expansion | Synergy between [CaO₈] bond stretching and rotation of [BO₃] groups. | mdpi.comrsc.org |
| CaB₄O₇ | 3D framework of B-O groups | Less anisotropic | The interconnected framework structure restricts non-uniform expansion. | mdpi.com |
Applications of Calcium Borate in Advanced Materials Research
Ceramic and Glass-Ceramic Science
In the field of ceramic and glass-ceramic science, calcium borate (B1201080) is valued for its ability to modify and enhance the properties of materials during and after high-temperature processing.
Calcium borate is widely utilized as a flux in the manufacturing of ceramics, glazes, and enamels. guidechem.comwikipedia.orgmfa.org A flux is a chemical agent that lowers the melting point of other materials, promoting vitrification and ensuring a smooth, durable finish. In glazes, this compound, often in the form of the mineral colemanite, initiates glass formation at lower firing temperatures. seattlepotterysupply.comborates.today This not only reduces energy consumption but also allows for a wider range of firing conditions. americanborate.com
The introduction of boric oxide through this compound helps to reduce the surface tension and viscosity of the molten glaze, which facilitates the creation of a uniform, defect-free surface. borates.todayamericanborate.com It also plays a role in reducing the tendency for crazing—the formation of a network of fine cracks on the glaze surface—by modifying the thermal expansion coefficient of the glaze to better match the ceramic body. americanborate.comceramicdictionary.com Furthermore, this compound can improve the mechanical strength and chemical resistance of the final product. borates.todayamericanborate.com In some formulations, it is used as an insoluble source of boron, which is crucial for creating specific glaze effects and ensuring durability. ceramicdictionary.com
Table 1: Benefits of this compound as a Flux in Ceramics and Enamels
| Benefit | Description |
|---|---|
| Reduced Firing Temperatures | Lowers the melting point of silica (B1680970) and other oxides, saving energy. americanborate.com |
| Improved Glaze Appearance | Decreases viscosity and surface tension for a smooth, even surface. borates.todayamericanborate.com |
| Crazing Prevention | Helps align the thermal expansion of the glaze with the ceramic body. americanborate.comceramicdictionary.com |
| Enhanced Durability | Increases mechanical strength and resistance to chemical attack. borates.todayamericanborate.com |
| Insoluble Boron Source | Provides boric oxide without introducing water-soluble elements. ceramicdictionary.com |
This table summarizes the key advantages of using this compound as a fluxing agent in the production of ceramic and enamel coatings.
Research into advanced materials has identified this compound as a key ingredient in the formulation of high-performance glass-ceramics. Glass-ceramics are polycrystalline materials formed through the controlled crystallization of a base glass. Boron-containing bioactive glasses and glass-ceramics, in particular, have garnered significant interest for their unique properties. nfmjournal.com
Recent studies on calcium aluminoborate systems have led to the development of glass-ceramics with very low thermal expansion, high mechanical strength, and high fracture toughness. borax.comborax.com These materials are typically produced from powdered glass compacts that are sintered and crystallized at temperatures below 1000°C. borax.comborax.com For instance, the incorporation of boron trioxide (B₂O₃) into SiO₂-Na₂O-CaO-P₂O₅ glass-ceramics has been shown to significantly improve their mechanical strength. nfmjournal.com A study on boro calcium fluoroaluminosilicate (BCFAS) glass-ceramics, derived from waste materials, demonstrated that the addition of 10% B₂O₃ resulted in a material with a compressive strength of 187.50 MPa and a microhardness of 7.53 GPa, which exceeds that of human tooth enamel. nfmjournal.com
Table 2: Mechanical Properties of Boro Calcium Fluoroaluminosilicate (BCFAS) Glass-Ceramics
| Property | Value |
|---|---|
| Density | 2.652 g/cm³ |
| Compressive Strength | 187.50 MPa |
| Microhardness | 7.53 GPa |
This table presents the optimized mechanical properties achieved in BCFAS glass-ceramics with the addition of 10% B₂O₃, sintered at 900°C, highlighting its potential for demanding applications. nfmjournal.com
The excellent thermal and electrical properties of this compound-containing glass-ceramics make them suitable for applications in the electronics industry. borax.comborax.com Specifically, calcium aluminoborate glass-ceramics are being explored as potential materials for substrates in microelectronics packaging. borax.comborax.com These substrates provide the foundation upon which microelectronic components are mounted and interconnected. The material's low thermal expansion is critical for ensuring the reliability of the package by minimizing stress between the substrate and the silicon chips during thermal cycling.
Furthermore, these materials are being investigated for use as sealing frits. borax.comborax.com Sealing frits are glass compositions used to create hermetic seals in electronic components, protecting sensitive electronics from environmental factors like moisture. The ability to tailor the properties of calcium aluminoborate glass-ceramics allows for the creation of robust seals for low-expansion materials commonly used in microelectronics. borax.comborax.com
This compound is an established corrosion inhibitor used in protective coatings for metal surfaces. guidechem.comgoogle.comgoogle.com It is often incorporated into paint and coating formulations to prevent or reduce the oxidation and electrochemical corrosion of the underlying metal. google.com The anticorrosive effect of borate pigments, including this compound, is partly attributed to their ability to maintain a high pH within the coating. turkchem.net The borate ion can neutralize acidic compounds and is also believed to act as an anodic passivator, helping to form a protective film on the metal surface. turkchem.net
While effective, calcium borates used alone in coatings can sometimes lead to blistering when the coated surface is exposed to a corrosive environment. google.comgoogle.com Research has shown that synergistic combinations of this compound with other compounds, such as zinc bis[3-N,N-dipropylamine]propionate, can yield significantly increased corrosion protection that is superior to that of either inhibitor used by itself. google.com Calcium borosilicate pigments are also recommended as non-toxic alternatives to lead-based corrosion inhibitors, particularly in waterborne binders and electrodeposition coatings. turkchem.net In some applications, this compound is a component in low-porosity coatings for reinforcing steel, contributing to outstanding corrosion resistance and high toughness. guidechem.com
Optical and Luminescent Materials
The unique crystal structures of borate compounds, including those containing calcium, give rise to valuable optical properties that are exploited in advanced photonic applications.
Borate crystals are prominent in the field of nonlinear optics due to their wide transparency range (from deep-ultraviolet to mid-infrared), high laser damage threshold, and good physicochemical stability. researchgate.net These characteristics make them ideal for nonlinear optical (NLO) applications, such as frequency conversion, where the wavelength of laser light is changed. optica.orgraicol.com
A notable example is Lanthanum this compound (La₂CaB₁₀O₁₉ or LCB), a monoclinic crystal that has been identified as a promising NLO material. researchgate.netresearchgate.net Research has shown that LCB exhibits a powder second-harmonic generation (SHG) efficiency approximately two times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO crystal. researchgate.net LCB crystals demonstrate high transmittance (>80%) and a short absorption edge below 190 nm. researchgate.net Studies on its phase-matching properties have confirmed its ability to efficiently generate visible light through SHG, with a small temperature coefficient, making it stable against temperature fluctuations. researchgate.net The development of rare earth-based this compound crystals like LCB is significant because they are typically non-hygroscopic, a key advantage over other borate crystals like LBO and CLBO that can degrade in the presence of moisture. researchgate.net
Table 3: Comparison of Lanthanum this compound (LCB) and Potassium Dihydrogen Phosphate (KDP)
| Property | Lanthanum this compound (LCB) | Potassium Dihydrogen Phosphate (KDP) |
|---|---|---|
| Crystal System | Monoclinic | Tetragonal |
| SHG Efficiency | ~2 times that of KDP researchgate.net | Standard reference |
| Transparency Range | <190 nm to >3100 nm researchgate.net | ~200 nm to ~1500 nm |
| Hygroscopic Nature | Non-hygroscopic researchgate.net | Slightly hygroscopic |
This table provides a comparative overview of the key nonlinear optical properties of Lanthanum this compound (LCB) and the conventional NLO crystal, Potassium Dihydrogen Phosphate (KDP).
Scintillator Materials for Radiation Detection
This compound is also being investigated for its potential as a scintillator material for radiation detection. Scintillators are materials that emit light when they absorb ionizing radiation, and this light can then be detected by a photosensor. This property is fundamental to the operation of detectors used in medical imaging, high-energy physics, and security applications.
Research into calcium metaborate (B1245444) (CaB2O4) single crystals has shown promising scintillation properties. When excited by alpha rays from an Americium-241 source, undoped CaB2O4 exhibits a broad intrinsic luminescence peak between 300 and 400 nm. This emission is thought to originate from lattice defects or exciton-based phenomena. When irradiated with neutrons from a Californium-252 source, CaB2O4 demonstrated a scintillation light yield of approximately 3200 photons per neutron (ph/n).
Doping CaB2O4 with cerium (Ce³⁺) can further enhance its scintillation characteristics. Ce³⁺-doped crystals show a strong emission peak at 370 nm, which is attributed to the 5d–4f transition of the Ce³⁺ ion. bohrium.com This distinct and intense emission, coupled with the material's transparency over a wide wavelength range (190–900 nm), makes Ce³⁺:CaB2O4 a candidate for specialized radiation detection applications. bohrium.com
Table 3: Scintillation Properties of Calcium Metaborate (CaB2O4)
| Material | Excitation Source | Emission Peak(s) | Light Yield | Key Features |
|---|---|---|---|---|
| Undoped CaB2O4 | 241Am (5.5 MeV α-ray) | 300–400 nm (broad) | N/A | Intrinsic luminescence from lattice defects or excitons. |
| Undoped CaB2O4 | 252Cf (neutrons) | 300–400 nm (broad) | ~3200 photons/neutron | Potential for neutron detection. |
Phosphor Materials for Displays and Lighting
Phosphors are luminescent materials that are essential components in various display and lighting technologies, including light-emitting diodes (LEDs) and plasma display panels. Borate-based materials are considered excellent hosts for phosphors due to their high thermal and chemical stability, wide transparency range, and relatively low synthesis temperatures. nih.govresearchgate.nettaylorfrancis.com
This compound compounds doped with rare-earth elements have been investigated for their potential as phosphor materials. For example, Europium-doped this compound glasses (Eu²O³ doped (25−0.25x)CaO-(75−0.75x)B²O³) emit an intense red color when excited by a wavelength of 392 nm. bohrium.com The luminescence intensity of these glasses has been found to be significantly higher than that of their crystalline counterparts. bohrium.com In another study, Europium-doped calcium tetraborate (B1243019) (Eu³⁺:CaB4O7) nanoparticles were synthesized and found to emit an intense red light in the visible region when stimulated by ultraviolet light, making them potentially useful for bioimaging applications. metu.edu.tr
Furthermore, Samarium-doped lanthanum this compound (Sm(x)La(2-x)CaB10O19) has been prepared as a polycrystalline red phosphor. This material exhibits excitation peaks at 398.5 nm and 469.0 nm, which align well with the emission wavelengths of commercial near-UV and blue LED chips. researchgate.net Under 398.0 nm excitation, it produces a dominant red emission centered at 598.0 nm. researchgate.net These characteristics suggest its potential as a red phosphor component in the fabrication of white LEDs for solid-state lighting.
Table 4: Luminescence Properties of this compound-Based Phosphors
| Host Material | Dopant | Excitation Wavelength(s) | Emission Color/Peak | Potential Application |
|---|---|---|---|---|
| This compound Glass | Eu³⁺ | 392 nm | Intense Red | Displays, Lighting |
| Calcium Tetraborate (CaB4O7) | Eu³⁺ | UV | Intense Red | Bioimaging |
Materials for Optical Fibers and Lenses
The intrinsic properties of borate glasses, including those containing this compound, make them suitable for applications in optical fibers and lenses. Boric oxide (B2O3) is a key component in the manufacturing of various types of glass, where it imparts desirable characteristics such as improved thermal shock resistance, chemical durability, and specific optical properties related to refractive index and dispersion. borax.com this compound, in the form of the mineral colemanite, is used as a flux in the production of ceramic glazes and glass. mfa.org
In the context of optical fibers, borosilicate glasses are widely used due to their excellent optical clarity, durability, and low coefficient of thermal expansion. fiberopticsystems.com These properties ensure minimal signal distortion and consistent performance under varying environmental conditions. fiberopticsystems.com While silica is the primary component, the addition of borates helps to modify the refractive index and other optical characteristics. The use of calcium-containing compounds in glass formulations can also influence these properties. For instance, studies on lithium antimony borate glasses have explored the impact of calcium content on their optical properties. researchgate.net
For lenses, the ability to tailor the refractive index is crucial. Borate glasses offer a platform for creating optical glasses with specific refractive indices and light dispersion properties. borax.com The composition of this compound glasses can be adjusted to achieve desired optical characteristics. For example, the refractive index of this compound (CaB4O7) is approximately 1.540. mfa.org Research on bismuth borate glasses doped with calcium oxide has shown that the composition can be altered to modify the energy band gap and refractive index. mdpi.com While not a primary material for high-performance optics, the role of this compound as a component in specialized glass formulations for both fibers and lenses is an area of ongoing materials research.
Table 5: Relevant Optical Properties of this compound-Containing Glasses
| Material System | Property | Value/Observation | Relevance |
|---|---|---|---|
| This compound (CaB4O7) | Refractive Index | ~1.540 | Foundational optical property for lens and fiber design. |
| Bismuth Borate with CaO | Refractive Index | Varies with composition | Demonstrates tunability of optical properties. |
Electrochemical Energy Storage Applications
Borate-Based Compounds as Cathode Materials in Batteries
In the quest for next-generation energy storage solutions, borate-based compounds are being explored as potential cathode materials for advanced batteries, including calcium-ion batteries. The interest in these materials stems from several advantageous properties. The low weight of the borate polyanion could translate to higher theoretical capacities compared to more mature polyanion families. ias.ac.in Additionally, the diverse crystal structures of borate compounds can potentially host the intercalation of alkali metal ions, a fundamental process in battery operation. ias.ac.in
The rich chemistry of borates also offers the possibility of altering the inductive effect on transition metals like iron and nickel, which could lead to an improvement in the open-circuit voltage of the battery cell. ias.ac.in While the direct use of this compound as a cathode material is still an emerging area of research, the broader class of borate-based compounds is considered a promising, albeit largely untapped, resource for developing new cathode materials.
It is also noteworthy that borate-based electrolytes have shown promise in enabling the functionality of calcium metal batteries. For instance, electrolytes based on the salt calcium tetrakis(hexafluoroisopropyloxy)borate (Ca(B(hfip)4)2) have demonstrated high ionic conductivity and oxidative stability, facilitating reversible electrochemical reactions at the cathode. refractiveindex.info While this application focuses on the electrolyte rather than the cathode material itself, it highlights the integral role of borate chemistry in the development of advanced calcium-based energy storage systems.
Table 6: Potential Advantages of Borate-Based Compounds in Battery Cathodes
| Property | Potential Advantage |
|---|---|
| Low weight of borate polyanion | Higher theoretical capacity. |
| Diverse crystal structures | Can host alkali metal intercalation. |
Role of Borate Species in Solid Electrolyte Interphase (SEI) Formation for Calcium Batteries
The successful operation of calcium metal batteries hinges on the formation of a stable and ionically conductive solid electrolyte interphase (SEI) on the calcium anode. icmab.es Due to the highly reductive nature of calcium metal, the electrolyte solution tends to decompose upon contact, forming insoluble products that accumulate on the electrode surface. icmab.es An ideal SEI should allow for the migration of Ca²⁺ ions while preventing further electrolyte decomposition, a significant challenge given the divalent nature of these ions. icmab.es
Recent research has highlighted the critical role of borate species in the formation of an effective SEI for calcium batteries. icmab.esdtu.dk Studies have shown that electrolytes containing salts like calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) produce an SEI layer enriched with borate species, primarily as [BO₃] moieties. icmab.esnih.gov The presence of these boron-containing components appears to be essential for facilitating Ca²⁺ transport through the passivation layer. icmab.es In contrast, electrolytes lacking a boron source tend to form a blocking SEI layer that impedes the electrochemical response of the calcium electrode. icmab.es
The proposed mechanism involves the reduction of carbonate solvents in the electrolyte, generating intermediate products like alkoxides. These species are nucleophilic enough to substitute the fluorine ligands of the BF₄⁻ anion, leading to the formation of a cross-linked boron polymer upon further reduction. nih.gov This boron-crosslinked polymeric matrix is believed to be the key component that enables Ca²⁺ conduction. dtu.dkicmab.es
To further investigate this, a pre-passivation protocol has been developed where a borate-rich SEI is formed on an electrode. This pre-passivated electrode then demonstrates the ability to support calcium plating and stripping even in electrolyte media that would typically form a blocking layer. icmab.es This underscores the importance of engineering the SEI with borate compounds to enable reversible calcium electrodeposition. researchgate.net The use of boron-based functional additives is being explored as a strategy to tune the composition, morphology, and properties of the SEI, paving the way for the development of stable and high-performance calcium-metal batteries. dtu.dkicmab.es
Tribological Applications
This compound Nanoparticles as Lubricant Additives
This compound nanoparticles have emerged as promising additives in lubricating oils due to their excellent friction-reducing, antiwear, and antioxidant properties. taylorandfrancis.com A significant challenge in their application is their inherent hydrophilicity, which leads to poor dispersion in non-polar base oils. emerald.comemerald.comresearchgate.net To overcome this, surface modification of the nanoparticles is a common strategy.
Researchers have successfully modified the surface of this compound nanoparticles with various agents, such as stearic acid and oleic acid, to alter their surface from hydrophilic to hydrophobic. emerald.comsylzyhg.com This modification improves their dispersibility and stability in base oils like rapeseed oil. sylzyhg.com Studies have shown that surface-modified this compound nanoparticles, with an average size in the range of 50-100 nm, can be well-dispersed in base oil without negatively affecting its antioxidation properties. emerald.comemerald.comresearchgate.net
The effectiveness of these nano-additives is dependent on their concentration in the lubricant. There is an optimal concentration for achieving the best tribological performance. For instance, in one study, the optimal concentration for both pure and oleic acid-modified this compound nanoparticles was found to be 0.75 wt% and 0.5 wt%, respectively. researchgate.net
The following table summarizes the key characteristics of this compound nanoparticles developed as lubricant additives in various studies:
| Parameter | Description | Source(s) |
| Particle Type | Pure and surface-modified (e.g., with oleic acid, stearic acid) this compound nanoparticles. | sylzyhg.comresearchgate.netscientific.net |
| Average Size | Typically in the range of 50-100 nm. | emerald.comemerald.comresearchgate.net |
| Surface Property | Modified from hydrophilic to hydrophobic to improve oil solubility. | emerald.comemerald.comresearchgate.net |
| Dispersion | Good dispersion and stability in base oils after surface modification. | emerald.comemerald.comresearchgate.net |
| Base Oils | Investigated in various base oils, including rapeseed oil and other mineral oils. | taylorandfrancis.comsylzyhg.com |
| Optimal Concentration | Varies depending on the specific nanoparticle and base oil, for example, 0.5% for stearic acid-modified this compound in rapeseed oil. | sylzyhg.comresearchgate.net |
Evaluation of Tribological Properties and Wear Mechanisms
The addition of this compound nanoparticles to lubricants has been shown to significantly enhance their antiwear and friction-reducing properties. emerald.comemerald.comresearchgate.netscientific.net For example, the addition of 0.5% stearic acid-modified this compound to rapeseed oil resulted in a 22% reduction in the friction coefficient and a 24% decrease in the wear scar diameter of a test steel ball. sylzyhg.com
The primary mechanism behind these improved tribological properties is the formation of a protective film on the friction surfaces. emerald.comemerald.comresearchgate.net During the sliding process, a continuous and resistant film is formed, which is composed of deposited nanoparticles and tribochemical reaction products. emerald.comemerald.comresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis of the worn surfaces has revealed the presence of compounds such as B₂O₃, FeB, Fe₂O₃, and CaO. emerald.comemerald.comresearchgate.net
These tribochemical products, along with the deposited nanoparticles, create a boundary lubrication film that effectively separates the sliding metal surfaces, thereby reducing friction and wear. emerald.comemerald.comresearchgate.net The two-dimensional nanoslice structure of some calcium borates may also contribute to their excellent tribological performance. taylorandfrancis.com The synergistic effect of the physical deposition of nanoparticles and the chemical reactions at the contact interface leads to the observed improvements in lubrication.
The table below presents a summary of the tribological performance improvements observed in studies using this compound nanoparticle additives:
| Tribological Parameter | Improvement with this compound Additives | Source(s) |
| Friction Coefficient | Significant reduction; for instance, a 22% decrease with 0.5% stearic acid-modified this compound in rapeseed oil. | sylzyhg.com |
| Wear Scar Diameter | Notable decrease; for example, a 24% reduction with 0.5% stearic acid-modified this compound in rapeseed oil. | sylzyhg.com |
| Antiwear Property | Enhanced antiwear performance compared to the base oil alone. | emerald.comemerald.comresearchgate.netscientific.net |
| Friction-Reducing Property | Improved friction-reducing ability. | emerald.comemerald.comresearchgate.netscientific.net |
| Extreme Pressure (EP) Performance | Improved maximum non-seizure load (P_B value). | researchgate.net |
Flame Retardancy Research
Integration of this compound into Fire-Retardant Composites and Fabrics
This compound is an effective flame retardant that can be integrated into various materials, including composites and fabrics, to enhance their fire resistance. mdpi.comresearchgate.nettandfonline.comresearchgate.net It can be used alone or in synergy with other flame retardants. americanborate.com
One notable application is in hybrid composites with renewable materials like calcium alginate. mdpi.comnih.gov Nano-calcium borate can be fabricated into these composites through an in-situ method, resulting in materials with excellent thermal stability and non-flammability. mdpi.comnih.gov For instance, a calcium alginate/nano-calcium borate composite achieved a high limiting oxygen index (LOI) of over 60, indicating significant flame retardancy. mdpi.comnih.gov
This compound particles have also been successfully applied to cotton fabrics to impart flame-retardant properties. tandfonline.comresearchgate.net Environmentally friendly, sub-micron sized this compound particles can be synthesized and integrated into cotton fabric. tandfonline.comresearchgate.net Cotton fabric treated with an optimized concentration of these particles exhibited an LOI of around 29, a substantial increase from the 18 LOI of untreated cotton. tandfonline.com Furthermore, a 75% reduction in the peak heat release rate was observed. tandfonline.com
The flame-retardant mechanism of this compound involves several actions. When heated, it releases crystal water, which absorbs a significant amount of heat and lowers the temperature of the burning surface. quora.com The released water vapor also dilutes the oxygen concentration in the air, suppressing combustion. quora.com Finally, a glassy film of boron oxide forms on the surface of the material, acting as a heat-insulating and oxygen barrier. quora.com In composites, this can be seen as the this compound covering the surface of the other components, like calcium alginate, to reduce the flame spread rate. mdpi.com
Biomaterials Research
Borate-based biomaterials, including those containing this compound, are being extensively investigated for applications in bone regeneration and wound healing. acs.orgnih.gov These materials often exhibit superior bioactivity and bone healing capacity compared to traditional silicate-based glasses. acs.orgnih.gov Borate bioactive glasses can be biodegradable, bioactive, and osteoconductive. nih.gov
The controlled release of boron ions from these materials can promote osteogenesis, and the release of calcium and other ions can activate osteogenic gene expression. nih.gov Borate bioactive glasses have been shown to be reabsorbed and replaced by new bone in animal models. nih.gov They can also be combined with polymers like chitosan (B1678972) to create injectable scaffolds for healing bone defects. acs.org
In addition to bone regeneration, this compound has demonstrated potential antibacterial effects. nih.gov Polymeric coatings containing this compound have been shown to inhibit biofilm formation on orthopedic implant surfaces. nih.gov At a concentration of 0.75 mg/mL, a this compound coating prevented biofilm formation, suggesting its potential use in reducing implant-related infections. nih.gov
Boron-Substituted Calcium Phosphates for Bone Tissue Engineering
The inorganic component of natural bone is primarily hydroxyapatite (B223615), a calcium phosphate-based mineral containing various trace elements essential for bone metabolism. dergipark.org.tr Boron is a crucial trace element for human physiology, with significant biological effects on hard tissues. dergipark.org.tr Consequently, researchers have focused on incorporating boron into bioceramics, such as calcium phosphates, to enhance their performance in bone tissue engineering. dergipark.org.tr The substitution of boron into the structure of these materials aims to improve tissue regeneration, including angiogenesis (the formation of new blood vessels) and osteogenesis (the formation of new bone). dergipark.org.tr
One area of focus is the development of composite scaffolds. For instance, novel 3D porous composite scaffolds have been created using boron-doped hydroxyapatite and baghdadite. metu.edu.tr These composite structures have demonstrated improved properties compared to boron-doped hydroxyapatite alone, such as a higher degradation rate that is more compatible with the gradual transfer of load to newly forming bone tissue. metu.edu.tr Furthermore, these composite scaffolds exhibit enhanced bioactivity, leading to increased cell proliferation and greater osteogenic differentiation. metu.edu.tr
Another key material in this area is boron-substituted tricalcium phosphate (B-TCP). nih.gov Research has demonstrated that B-TCP ceramics can be successfully synthesized and are biocompatible. nih.gov Studies involving mesenchymal stromal cells have shown excellent results in terms of cell viability and osteogenic differentiation when cultured with B-TCP. nih.gov This highlights the potential of boron-substituted calcium phosphates as effective materials for creating scaffolds and implants in bone tissue engineering applications. dergipark.org.trnih.gov
| Material | Key Finding | Reference |
|---|---|---|
| Boron-doped Hydroxyapatite/Baghdadite Composite | Exhibited higher biodegradation rates and enhanced cell proliferation and osteogenic differentiation compared to boron-doped hydroxyapatite alone. | metu.edu.tr |
| Boron-substituted Tricalcium Phosphate (B-TCP) | Demonstrated biocompatibility and supported osteogenic differentiation of mesenchymal stromal cells. | nih.gov |
| General Boron-Substituted Bioceramics | Substitution of boron can enhance angiogenesis and osteogenesis, which are critical for tissue repair. | dergipark.org.tr |
Antimicrobial Performance of Borate-Containing Biomaterials
Periprosthetic infections are a significant concern in bone tissue engineering and orthopedic implants, often leading to revision surgeries. nih.gov This has driven research into biomaterials with intrinsic antimicrobial properties. Borate-containing biomaterials have emerged as a promising solution due to the known antimicrobial effects of boron. nih.govscirp.org
Borate-based bioactive glasses have shown broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. scirp.org Research on a specific borate bioactive glass, 13-93B3, demonstrated its ability to inhibit the growth of various bacteria, including E. coli and Methicillin-resistant Staphylococcus aureus (MRSA). scirp.org The mechanism behind this antimicrobial action is thought to involve borate's interference with bacterial energy metabolism by binding to NAD and NADH, and potentially initiating DNA damage by binding to ribose groups. scirp.org
Similarly, boron-substituted tricalcium phosphate (B-TCP) has been developed and tested for its antibacterial capabilities. nih.gov Studies have shown that B-TCP exhibits a modest antibacterial effect against common pathogens. nih.gov For example, a B-TCP material with 5 mol.% boron substitution demonstrated measurable growth inhibition against E. coli and E. faecalis. nih.gov Polymeric coatings for orthopedic implants containing this compound have also been investigated. nih.gov Research showed that coatings with sufficient concentrations of this compound (0.75 mg/mL) could completely prevent biofilm formation on the implant surface. nih.gov At a concentration of 0.75 mg/mL, this compound coatings increased antibacterial activity by up to 90%. nih.gov
| Material | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Boron-substituted Tricalcium Phosphate (B-TCP) | E. coli | 13.5 ± 5.0% growth inhibition | nih.gov |
| Boron-substituted Tricalcium Phosphate (B-TCP) | E. faecalis | 16.7 ± 5.5% growth inhibition | nih.gov |
| This compound Polymeric Coating (0.75 mg/mL) | Biofilm-forming bacteria | No biofilm formation observed | nih.gov |
| Borate Bioactive Glass (B3) | E. coli, MRSA, and others | Inhibited growth | scirp.org |
Advanced Research Themes and Future Directions
Elucidation of Structure-Property Relationships in Novel Calcium Borate (B1201080) Systems
A fundamental area of ongoing research is the establishment of clear relationships between the atomic-level structure of calcium borate compounds and their macroscopic properties. The arrangement of the fundamental building blocks of borate glasses and crystals, namely trigonal BO₃ and tetrahedral BO₄ units, dictates the material's characteristics. The ratio of these units and the way they are interconnected to form various superstructural groups, such as boroxol rings, and pyroborate or orthoborate groups, significantly influences the thermal, mechanical, and optical properties of the resulting material. mdpi.comrsc.org
For instance, the conversion of BO₃ to BO₄ units can lead to a more interconnected and rigid glass network. researchgate.net This structural change has been observed to affect the thermal expansion and durability of the glass. mdpi.com In crystalline calcium borates, the specific arrangement of these borate groups within the crystal lattice is a primary determinant of properties like nonlinear optical (NLO) behavior. The asymmetrical nature of certain borate anionic groups is a key factor in achieving NLO effects. mdpi.com
Future research in this area is directed towards the computational modeling and experimental verification of novel this compound structures. By predicting how different arrangements of calcium and borate ions will affect properties, researchers can more efficiently design materials with specific, desirable characteristics for applications ranging from optical devices to durable glasses.
Quantum Confinement Effects in Nanostructured Calcium Borates
The transition from bulk this compound to nanostructured forms, such as nanoparticles, opens up new avenues for property manipulation due to quantum confinement effects. At the nanoscale, the three-dimensional confinement of electrons can lead to novel optical and electronic properties that are not observed in their macroscopic counterparts. researchgate.net The inherently high surface-to-volume ratio of nanoparticles also plays a crucial role, as surface states can act as centers for luminescence or quenching. researchgate.netnih.gov
Research has demonstrated the successful synthesis of this compound nanoparticles, such as CaB₂O₄ and CaB₄O₇, through methods like co-precipitation followed by thermal treatment. nih.govnih.gov The size of these nanoparticles can be controlled by adjusting synthesis parameters like annealing temperature and time. nih.gov Studies have shown that the luminescence properties of these nanomaterials can be significantly different from the bulk material, exhibiting high sensitivity and a linear dose response over a wide range of absorbed radiation doses. nih.gov
The investigation into quantum confinement effects in this compound is still in its early stages. Future work will likely focus on the synthesis of highly monodisperse nanoparticles and quantum dots to systematically study the size-dependent evolution of their optical and electronic properties. This could lead to the development of novel phosphors, sensors, and components for optoelectronic devices.
Table 1: Synthesis and Properties of this compound Nanoparticles
| This compound Phase | Synthesis Method | Annealing Temperature (°C) | Average Particle Size (nm) | Observed Properties |
|---|---|---|---|---|
| CaB₂O₄ | Co-precipitation and Thermal Treatment | 900 | ~14 | Crystalline nanoparticles with increased size at higher temperatures. |
| CaB₄O₇ | Co-precipitation and Thermal Treatment | 970 | Not specified | Formation of tetraborate (B1243019) phase at higher temperatures. |
| CaB₄O₇:Dy | Solution Combustion Synthesis | Not specified | 12.5 | Well-defined thermoluminescence peak around 180-200°C. utm.my |
Tailoring Properties through Cationic and Anionic Substitutions
The targeted substitution of calcium ions (cationic substitution) or oxygen ions (anionic substitution) within the this compound structure is a powerful strategy for tailoring its properties, particularly its luminescence. Doping with small amounts of activator ions, such as rare-earth elements or transition metals, can create materials with specific optical functionalities.
For instance, doping this compound with dysprosium (Dy³⁺) has been shown to produce materials with excellent thermoluminescent properties, making them suitable for radiation dosimetry. utm.myepj-conferences.org The introduction of samarium (Sm³⁺) or europium (Eu³⁺) into a lanthanum this compound host has resulted in the development of red phosphors that can be excited by near-UV and blue light, which is relevant for white light-emitting diodes (LEDs). researchgate.net The specific emission wavelengths are characteristic of the electronic transitions within the dopant ions, and the host lattice influences the efficiency and fine structure of this emission.
Anionic substitution, while less common, can also be used to modify properties. For example, the introduction of fluoride ions in place of oxygen in borate glasses can alter the glass network and affect properties like ionic conductivity.
Future research will continue to explore a wider range of dopants and co-dopants to fine-tune the optical and other properties of calcium borates. Understanding the precise role of the local environment around the dopant ions is crucial for designing next-generation phosphors, scintillators, and other functional optical materials.
Table 2: Effects of Cationic Substitution on the Luminescent Properties of this compound Systems
Development of this compound-Based Glass and Glass-Ceramics for Dosimetry Applications
This compound-based glasses and glass-ceramics are highly promising materials for radiation dosimetry due to their tissue-equivalent effective atomic number, chemical stability, and low hygroscopic nature. epj-conferences.org Research in this area focuses on optimizing the composition and structure of these materials to enhance their thermoluminescence (TL) and optically stimulated luminescence (OSL) properties for accurate radiation dose measurement in medical and environmental applications. epj-conferences.org
The addition of dopants, such as dysprosium (Dy), is crucial for inducing a strong TL signal. epj-conferences.org Studies have shown that the concentration of the dopant significantly affects the TL intensity, with an optimal concentration leading to the highest response. epj-conferences.org The TL glow curve of these materials, which is a plot of light emission as a function of temperature, provides vital information about the trapping centers for charge carriers created by ionizing radiation. epj-conferences.org The position and intensity of the glow peaks are critical parameters for a reliable dosimeter. epj-conferences.org
Glass-ceramics, which are formed through the controlled crystallization of a glass, can offer enhanced dosimetric properties compared to their parent glasses. nih.gov The crystalline phases within the glass matrix can provide more efficient luminescence centers, leading to a stronger TL signal. nih.gov
Future directions in this field include the development of new this compound glass compositions with improved sensitivity, a wider linear dose response range, and reduced fading of the TL signal over time. The investigation of co-dopants to further enhance the performance of these dosimeters is also an active area of research.
Table 3: Thermoluminescence Properties of a Dysprosium-Doped this compound Glass Dosimeter
Investigations into Electrical Conductivity Mechanisms
While this compound materials are generally considered insulators, the introduction of certain elements can induce electrical conductivity, opening up possibilities for their use in electronic and electrochemical devices. Research in this area is focused on understanding the mechanisms of charge transport in these materials, particularly in their glassy state.
Studies on this compound glasses containing iron oxide have shown that these materials exhibit electronic conductivity. aip.org The conduction mechanism is attributed to the hopping of electrons between iron ions in different valence states (Fe²⁺ and Fe³⁺). The DC and AC conductivity, as well as the dielectric constant, have been found to increase with increasing iron content. aip.org The electrical behavior of these glasses can be explained by models such as the correlated barrier hopping (CBH) model. thescipub.comresearchgate.net
Future research aims to further elucidate the relationship between the glass structure and the charge transport mechanisms. This includes investigating the effects of different transition metal oxides and alkali/alkaline earth modifiers on the electrical properties. A deeper understanding of these mechanisms could pave the way for the development of this compound-based solid electrolytes for batteries or other electrochemical applications.
Table 4: Electrical Properties of Iron-Doped this compound Glass
Integration of Calcium Borates in Hybrid and Composite Materials
The incorporation of this compound into other materials to form hybrids and composites is a promising strategy for developing materials with enhanced properties and new functionalities. This compound can act as a reinforcing filler, a flame retardant, or a bioactive component, depending on the matrix material and the intended application.
In polymer composites, this compound has been investigated as a halogen-free flame retardant. researchgate.netresearchgate.net During combustion, it can release water, which has a cooling effect, and form a glassy layer that acts as a barrier to heat and flammable gases. researchgate.net The combination of this compound with other flame retardants, such as ammonium (B1175870) polyphosphate, can lead to synergistic effects, resulting in improved fire resistance. researchgate.net
This compound is also used as a filler in composites to improve their mechanical and thermal properties. Its addition to epoxy resins, for example, can enhance their thermal stability. mdpi.com Furthermore, in the field of biomaterials, bioactive borate glasses, including those containing calcium, have been shown to support the growth and differentiation of bone cells, making them attractive for bone regeneration applications. frontiersin.org
The future of this compound in hybrid and composite materials lies in the development of multifunctional materials. For example, creating a composite that is both flame retardant and has enhanced mechanical strength, or a bioactive composite that also has antimicrobial properties. The use of nanostructured calcium borates as fillers is also an area of active research, as their high surface area can lead to improved interfacial interactions with the matrix material and greater property enhancements.
Table 5: Applications of this compound in Composite Materials
Q & A
Q. What are the standard methods for synthesizing calcium borate, and how do reaction conditions influence crystallinity?
this compound is typically synthesized via carbothermal reduction, self-propagation, or solid-state reactions. For example, carbothermal reduction involves heating calcium oxide (CaO) and boron oxide (B₂O₃) at high temperatures (~1200–1500°C) under inert conditions. Crystallinity can be optimized by adjusting the molar ratio of precursors, heating rate (e.g., 5–10°C/min), and dwell time (2–6 hours). Post-synthesis annealing in a controlled atmosphere (e.g., argon) further refines phase purity .
Q. How can researchers characterize the solubility and stability of this compound in aqueous systems?
Solubility is determined via gravimetric analysis: dissolve a known mass of this compound in water or dilute acid (e.g., 0.1M HCl) under controlled pH (e.g., 4–10) and temperature (15–25°C). Stability is assessed by monitoring pH changes and precipitate formation over time using UV-Vis spectroscopy or inductively coupled plasma (ICP) to quantify dissolved ions. Note that calcium metaborate (Ca(BO₂)₂) exhibits lower solubility in alkaline solutions compared to calcium hexaborate (CaB₆) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is classified as an irritant (Xi). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. In case of eye contact, rinse immediately with water for 15 minutes. Storage should be in airtight containers away from moisture, as hydration can alter its reactivity. Waste disposal must comply with local regulations for boron-containing compounds .
Advanced Research Questions
Q. How can contradictions in reported structural properties of this compound (e.g., BO₃ vs. BO₄ units) be resolved?
Discrepancies often arise from synthesis routes and characterization techniques. For instance, Raman spectroscopy and X-ray diffraction (XRD) may yield conflicting data due to amorphous phases or preferential crystallographic orientation. To resolve this, combine multiple methods:
- XRD for long-range order analysis (e.g., hexagonal P6₃/m space group).
- Raman for short-range B-O bonding (BO₃ trigonal vs. BO₄ tetrahedral units).
- Solid-state NMR (¹¹B) to quantify BO₃/BO₄ ratios .
Q. What advanced synthesis methods improve the yield of high-purity this compound for optical applications?
Sol-gel processing allows precise control over composition and morphology. For example, a sol-gel-derived xCaO–(100−x)B₂O₃ system (x = 20–70 mol%) produces glasses with tunable optical properties. Key parameters include:
Q. How does this compound enhance flame retardancy in polymer composites, and what mechanistic models explain its efficacy?
this compound acts as a synergistic flame retardant by releasing boron oxides (B₂O₃) at 200–400°C, which form a protective glassy layer on the polymer surface. This layer insulates against heat and oxygen. In epoxy-silica composites, this compound reduces peak heat release rate (pHRR) by 30–40% in cone calorimetry tests. Optimize loading (5–15 wt%) and particle size (<10 µm) to balance mechanical and fire-retardant properties .
Q. What experimental designs are effective for studying this compound’s role in bioactive glass scaffolds?
Use in vitro assays with simulated body fluid (SBF) to assess bioactivity:
- Immerse glass scaffolds in SBF at 37°C for 7–28 days.
- Monitor hydroxycarbonate apatite (HCA) formation via SEM-EDS and FTIR.
- Vary CaO/B₂O₃ ratios (e.g., 30–50 mol% CaO) to correlate composition with HCA growth rate. Higher CaO accelerates ion release but may compromise structural integrity .
Methodological Guidance
Q. How can researchers validate the purity of this compound synthesized via solid-state reactions?
Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?
Apply multivariate analysis (e.g., PCA) to identify variables (e.g., temperature, precursor ratio) causing divergence. Use Bayesian modeling to quantify uncertainty in conflicting datasets, such as solubility measurements across pH ranges .
Tables for Key Data
| Property | Calcium Metaborate | Calcium Hexaborate | Reference |
|---|---|---|---|
| Melting Point (°C) | ~980 | 2230 | |
| Solubility in Water (g/100g) | 0.15 (25°C) | Insoluble | |
| Thermal Decomposition (°C) | 200–400 | >1500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
